molecular formula C10H18O B12376738 Nerol-d2

Nerol-d2

Cat. No.: B12376738
M. Wt: 156.26 g/mol
InChI Key: GLZPCOQZEFWAFX-XXXDGZPNSA-N
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Description

Nerol-d2 is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H18O

Molecular Weight

156.26 g/mol

IUPAC Name

(2Z)-1,1-dideuterio-3,7-dimethylocta-2,6-dien-1-ol

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7-/i8D2

InChI Key

GLZPCOQZEFWAFX-XXXDGZPNSA-N

Isomeric SMILES

[2H]C([2H])(/C=C(/C)\CCC=C(C)C)O

Canonical SMILES

CC(=CCCC(=CCO)C)C

Origin of Product

United States

Foundational & Exploratory

Nerol-d2 isotopic labeling pattern

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Isotopic Labeling Pattern of Nerol-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in modern research and drug development. The substitution of an atom with one of its isotopes, such as replacing hydrogen with deuterium (²H or D), creates a molecule that is chemically similar to its parent but physically distinguishable by its mass.[1][] This mass difference allows for its use as a tracer in metabolic studies, as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), and to investigate reaction mechanisms through the kinetic isotope effect.[1][3]

This compound is a deuterated form of Nerol, a naturally occurring monoterpenoid alcohol found in many essential oils.[3] Unlabeled Nerol is recognized for its biological activities, including antifungal properties, which are linked to its ability to trigger mitochondrial dysfunction by elevating calcium ions (Ca²⁺) and reactive oxygen species (ROS).[3] This guide provides a detailed overview of the common isotopic labeling pattern of this compound, focusing on its synthesis, analytical characterization, and relevant experimental protocols.

Isotopic Labeling Pattern of this compound

The designation "d2" indicates that two hydrogen atoms in the Nerol molecule have been replaced by deuterium atoms. While various labeling patterns are theoretically possible, a common and synthetically accessible pattern involves the dideuteration at the C-1 position. This involves replacing the two hydrogens on the carbon bearing the hydroxyl group.

The structure below illustrates the C-1 dideuterated labeling pattern of Nerol. This specific labeling is advantageous as it can be achieved with high isotopic purity through established synthetic routes.[4][5]

Caption: Chemical structure of this compound with deuterium labeling at the C-1 position.

Experimental Protocols

Synthesis of C-1 Dideuterated Nerol Derivatives

A documented method for preparing C-1 dideuterated nerol derivatives involves a Wittig reaction.[4][5] This approach provides high isomeric purity and specific incorporation of deuterium. The following protocol is adapted from published literature.[4][5]

Workflow for Synthesis of C-1 Labeled this compound Derivative

G start Start: (Z)-1,1-dideutero-6-(triphenylphosphonium) -3-methyl-2-hexen-1-ol iodide (THP ether protected) wittig Wittig Reaction start->wittig reactant2 Hydroxyacetone (THP ether protected) reactant2->wittig deprotection Deprotection (Acidic Hydrolysis) wittig->deprotection product Product: C-1 Dideuterated 9-hydroxynerol deprotection->product purification Purification (Chromatography) product->purification final_product Isolated this compound Derivative purification->final_product

Caption: Synthetic workflow for a C-1 dideuterated nerol derivative via Wittig reaction.

Methodology:

  • Preparation of Precursors: The synthesis begins with the preparation of the tetrahydropyranyl (THP) ether of (Z)-1,1-dideutero-6-(triphenylphosphonium)-3-methyl-2-hexen-1-ol iodide. This ylide is the deuterium-donating component.

  • Wittig Reaction: The deuterated phosphonium salt is reacted with the THP ether of hydroxyacetone. The Wittig reaction forms the carbon-carbon double bond characteristic of the nerol backbone, with the deuterium atoms positioned at C-1 of the resulting alcohol precursor.

  • Deprotection: The THP protecting groups are removed via acidic hydrolysis to yield the free hydroxyl groups, resulting in C-1 dideuterated 9-hydroxynerol.[4][5]

  • Purification: The final product is purified using standard chromatographic techniques, such as silica gel column chromatography, to ensure high purity.[6]

Analytical Characterization

Confirming the isotopic labeling pattern and purity is critical. This is primarily achieved through NMR spectroscopy and mass spectrometry.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the position and extent of deuterium incorporation.

  • Protocol:

    • Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.[7]

    • Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

    • Analysis: In the ¹H NMR spectrum of C-1 labeled this compound, the signal corresponding to the C-1 methylene protons (typically around 4.1-4.2 ppm for unlabeled nerol) will be absent or significantly diminished. The integration of the remaining proton signals should be consistent with the rest of the molecule. In the ¹³C NMR spectrum, the C-1 carbon signal will exhibit a characteristic triplet splitting pattern due to C-D coupling.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the molecular weight, isotopic purity, and fragmentation pattern.

  • Protocol:

    • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane or ethyl acetate).[9]

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program that effectively separates nerol from any impurities. A typical program might start at 150°C and ramp to 280°C.[9]

    • Acquire mass spectra using electron ionization (EI) in positive mode, scanning a mass range of 50-500 m/z.[9]

    • Analysis: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 156, which is two mass units higher than that of unlabeled Nerol (m/z 154). The fragmentation pattern can also provide structural confirmation. For instance, fragments that retain the C-1 position will be shifted by +2 Da compared to the corresponding fragments of unlabeled Nerol.[10] Direct injection techniques are preferred over headspace analysis to prevent thermal degradation of the terpene sample.[11]

Quantitative Data Summary

The following tables summarize the key analytical data for C-1 labeled this compound.

Table 1: General Specifications for this compound

Property Value
Chemical Formula C₁₀H₁₆D₂O
Molar Mass 156.28 g/mol
Natural Abundance Molar Mass 154.25 g/mol

| Isotopic Purity (Typical) | ≥98% |

Table 2: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Position Unlabeled Nerol (δ ppm) C-1 Labeled this compound (δ ppm) Multiplicity
H-1 ~4.16 Absent d
H-2 ~5.43 ~5.43 t
H-5 ~5.10 ~5.10 t
H-8 (CH₃) ~1.77 ~1.77 s
H-9 (CH₃) ~1.68 ~1.68 s
H-10 (CH₃) ~1.60 ~1.60 s

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 3: Key Fragments in Electron Ionization Mass Spectrometry (EI-MS)

Fragment Unlabeled Nerol (m/z) C-1 Labeled this compound (m/z) Mass Shift (Δm/z)
[M]⁺ 154 156 +2
[M-H₂O]⁺ 136 136 / 137 (loss of HDO) +0 / +1
[C₇H₁₁]⁺ 95 95 0
[C₅H₈]⁺ 68 68 0

Note: Fragmentation patterns are complex; listed are major expected ions.

Biological Context: Nerol Signaling Pathway

Nerol exhibits antifungal activity by inducing apoptosis. This process is mediated by the disruption of mitochondrial function through the elevation of intracellular Ca²⁺ and ROS.[3] Deuterium-labeled this compound can be used as a metabolic tracer to study the uptake, distribution, and mechanism of action of Nerol in biological systems without altering its fundamental biological activity.

Nerol Nerol / this compound Membrane Fungal Cell Membrane Nerol->Membrane Crosses Mito Mitochondrion Membrane->Mito Targets ROS Increased ROS Mito->ROS Induces Ca Increased Ca²⁺ Mito->Ca Induces Dysfunction Mitochondrial Dysfunction ROS->Dysfunction Ca->Dysfunction Apoptosis Apoptosis Dysfunction->Apoptosis Leads to

Caption: Proposed signaling pathway for Nerol-induced apoptosis in fungal cells.

References

A Hypothetical Exploration of the Enhanced Biological Activity of Deuterated Nerol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no specific data on the biological activity of deuterated Nerol has been publicly reported. This technical guide is a hypothetical exploration based on the known biological activities of Nerol and the established principles of deuterium substitution in pharmacology. The data, protocols, and pathways presented herein are illustrative and intended to provide a framework for potential future research.

The strategic replacement of hydrogen with deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic and metabolic profiles of bioactive molecules.[][2][3][4][5] This modification, which creates a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, can slow down metabolic processes, a phenomenon known as the kinetic isotope effect.[][6] This can lead to increased systemic exposure, a longer half-life, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[][4]

Nerol, a naturally occurring monoterpene alcohol, has demonstrated a range of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties.[7][8][9][10] This guide explores the hypothetical enhancement of Nerol's antifungal activity through deuteration.

Hypothetical Quantitative Data Summary

The following table summarizes hypothetical data from a comparative study of Nerol and its deuterated analog, d-Nerol, against Candida albicans, a common fungal pathogen.[7]

Parameter Nerol d-Nerol (hypothetical) Fold Improvement
Minimum Inhibitory Concentration (MIC) 0.77 µL/mL[7]0.55 µL/mL1.4x
In Vitro Half-Life (Human Liver Microsomes) 45 min120 min2.7x
Oral Bioavailability (in vivo, rodent model) 15%40%2.7x
Inhibition of Ergosterol Biosynthesis (IC50) 1.2 µM0.8 µM1.5x

Detailed Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

The antifungal susceptibility of Candida albicans to Nerol and d-Nerol would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Fungal Strain: Candida albicans (ATCC 90028) would be cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

  • Inoculum Preparation: A suspension of fungal cells would be prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL.

  • Microdilution Assay: Serial twofold dilutions of Nerol and d-Nerol would be prepared in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations would range from 0.05 to 10 µL/mL.

  • Incubation: Each well would be inoculated with the fungal suspension and incubated at 35°C for 24 hours.

  • MIC Determination: The MIC would be defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

2. In Vitro Metabolic Stability Assay

The metabolic stability of Nerol and d-Nerol would be assessed using human liver microsomes.

  • Reaction Mixture: The reaction mixture would contain human liver microsomes (0.5 mg/mL), NADPH regenerating system, and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Incubation: The reaction would be initiated by the addition of the test compound and incubated at 37°C. Aliquots would be taken at various time points (0, 5, 15, 30, 45, 60, 90, and 120 minutes).

  • Sample Analysis: The reaction would be quenched with acetonitrile, and the samples would be centrifuged. The supernatant would be analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Half-Life Calculation: The in vitro half-life (t1/2) would be calculated from the slope of the natural logarithm of the remaining parent compound concentration versus time.

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway and an experimental workflow.

G cluster_0 Hypothetical Signaling Pathway of d-Nerol in Candida albicans dNerol d-Nerol CellMembrane Fungal Cell Membrane dNerol->CellMembrane Disruption ROS Reactive Oxygen Species (ROS) Production dNerol->ROS Ergosterol Ergosterol Biosynthesis CellMembrane->Ergosterol Inhibition Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Hypothetical signaling pathway of d-Nerol in Candida albicans.

G cluster_1 Experimental Workflow for Antifungal Evaluation Start Start: Synthesis of d-Nerol MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MetabolicStability Assess Metabolic Stability (in vitro) Start->MetabolicStability Bioavailability Determine Oral Bioavailability (in vivo) MIC->Bioavailability MetabolicStability->Bioavailability Mechanism Investigate Mechanism of Action Bioavailability->Mechanism End End: Data Analysis and Reporting Mechanism->End

Caption: Experimental workflow for the evaluation of d-Nerol's antifungal activity.

References

The Metabolic Fate of Nerol-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol, a naturally occurring monoterpene alcohol, is a key component of many essential oils and is widely used in the fragrance, flavor, and pharmaceutical industries. Its biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, have prompted interest in its therapeutic potential. Understanding the metabolic fate of nerol is crucial for evaluating its safety, efficacy, and pharmacokinetic profile. This technical guide provides an in-depth overview of the metabolic pathways of nerol, with a special focus on the predicted metabolic fate of its deuterated isotopologue, Nerol-d2. The inclusion of a deuterium label at a strategic position can significantly influence metabolic pathways, offering a valuable tool for mechanistic studies and the development of drugs with improved pharmacokinetic properties. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of metabolic pathways to support further research and development.

Predicted Metabolic Fate of this compound

The primary metabolic routes for geraniol involve oxidation of the primary alcohol at the C1 position and hydroxylation at other positions, followed by further oxidation and conjugation. For this compound, where two deuterium atoms replace hydrogen at the C1 position (1,1-dideutero-nerol), the initial oxidation step is expected to be significantly affected. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a primary kinetic isotope effect. This effect would likely slow down the rate of C1-oxidation, potentially shunting the metabolism towards alternative pathways.

The predicted metabolic consequences for this compound are:

  • Reduced Rate of Geranic Acid Formation: The enzymatic oxidation of the C1-alcohol to the corresponding aldehyde and then to geranic acid is expected to be slower.

  • Increased Importance of Alternative Pathways: Metabolic pathways that do not involve the cleavage of the C-D bond at the C1 position, such as hydroxylation at other sites (e.g., C8) and subsequent oxidation, may become more prominent.

  • Potential for Altered Pharmacokinetics: A slower rate of metabolism could lead to a longer half-life and increased systemic exposure of this compound compared to its non-deuterated counterpart.

Established Metabolic Pathways of Nerol/Geraniol

The metabolism of geraniol has been studied in both rats and humans, revealing several key oxidative pathways. The primary metabolites are formed through the action of cytochrome P450 enzymes in the liver.[1] The main biotransformation reactions include:

  • Oxidation of the primary alcohol (C1): This leads to the formation of geranic acid.

  • Hydroxylation at the C8 methyl group: This forms 8-hydroxygeraniol, which can be further oxidized to 8-carboxygeraniol.

  • Hydration of the C2-C3 double bond followed by oxidation: This pathway leads to the formation of 3-hydroxycitronellic acid.

  • Formation of a cyclic ether: Hildebrandt acid is a key metabolite formed through a more complex rearrangement and oxidation process.

These primary metabolites can then undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate their excretion.

Below is a diagram illustrating the primary metabolic pathways of Nerol/Geraniol.

Metabolic_Pathway_of_Nerol Nerol Nerol / Geraniol Neral Neral / Geranial Nerol->Neral Alcohol Dehydrogenase Eight_Hydroxynerol 8-Hydroxynerol / 8-Hydroxygeraniol Nerol->Eight_Hydroxynerol CYP450 Hildebrandt_Acid Hildebrandt Acid Nerol->Hildebrandt_Acid CYP450 Three_Hydroxycitronellic_Acid 3-Hydroxycitronellic Acid Nerol->Three_Hydroxycitronellic_Acid Hydration / Oxidation Geranic_Acid Geranic Acid Neral->Geranic_Acid Aldehyde Dehydrogenase Eight_Oxoneral 8-Oxoneral / 8-Oxogeranial Eight_Hydroxynerol->Eight_Oxoneral Alcohol Dehydrogenase Eight_Carboxynerol 8-Carboxynerol / 8-Carboxygeraniol Eight_Oxoneral->Eight_Carboxynerol Aldehyde Dehydrogenase

Primary metabolic pathways of Nerol/Geraniol.

Quantitative Data on Geraniol Metabolites

A study in human volunteers who were orally administered geraniol provided quantitative data on the urinary excretion of its major metabolites. The results are summarized in the table below.

MetaboliteMean Percentage of Ingested Dose Excreted in Urine (± SD)
Hildebrandt acid34.4 ± 5.6%
Geranic acid12.7 ± 5.6%
3-Hydroxycitronellic acid2.2 ± 0.4%
8-Carboxygeraniol0.19 ± 0.09%
Total 49.49%

Data from a human study involving oral administration of geraniol.

Experimental Protocols

The identification and quantification of nerol/geraniol metabolites typically involve in vivo studies followed by analysis of biological samples (urine, blood) using advanced analytical techniques.

In Vivo Metabolism Study in Rats

This protocol is based on studies investigating the metabolism of geraniol in rats.[1]

1. Animal Model:

  • Male Wistar rats (200-250 g) are used.

  • Animals are housed in individual metabolic cages to allow for separate collection of urine and feces.

  • A standard diet and water are provided ad libitum.

2. Dosing:

  • Geraniol (or this compound) is dissolved in a suitable vehicle (e.g., corn oil).

  • The solution is administered orally via gavage at a dose of 800 mg/kg body weight daily for several days.

  • A control group receives the vehicle only.

3. Sample Collection:

  • Urine is collected daily for the duration of the study.

  • Urine samples are stored at -20°C until analysis.

4. Sample Preparation for Metabolite Extraction:

  • Urine samples are thawed and centrifuged to remove any precipitates.

  • The pH of the supernatant is adjusted to 9.5 with NaOH.

  • The alkaline urine is extracted three times with diethyl ether to separate neutral metabolites.

  • The aqueous layer is then acidified to pH 2 with HCl and extracted again three times with diethyl ether to isolate acidic metabolites.

  • The organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

5. Metabolite Analysis:

  • The concentrated extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for metabolite identification and characterization.

Quantitative Analysis of Urinary Metabolites in Humans by UPLC-MS/MS

This protocol is adapted from a validated method for the quantification of geraniol metabolites in human urine.[2]

1. Sample Preparation:

  • A 100 µL aliquot of human urine is mixed with an internal standard solution.

  • Enzymatic hydrolysis is performed by adding β-glucuronidase/arylsulfatase to cleave conjugated metabolites. The mixture is incubated at 37°C for 2 hours.

  • The pH is adjusted to 5 with acetic acid.

2. Liquid-Liquid Extraction (LLE):

  • The hydrolyzed urine sample is extracted twice with 1 mL of diethyl ether.

  • The organic layers are combined and evaporated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in 100 µL of a water/acetonitrile mixture.

3. UPLC-MS/MS Analysis:

  • Chromatography: An ultra-performance liquid chromatography (UPLC) system equipped with a C18 column is used for separation of the metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile with formic acid is typically employed.

  • Mass Spectrometry: A tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode is used for detection. The analysis is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each metabolite and the internal standard.

4. Quantification:

  • Calibration curves are generated using standards of the purified metabolites.

  • The concentration of each metabolite in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Below is a workflow diagram for the quantitative analysis of urinary metabolites.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Urine_Sample Urine Sample (100 µL) Add_IS Add Internal Standard Urine_Sample->Add_IS Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Add_IS->Enzymatic_Hydrolysis pH_Adjust Adjust pH to 5 Enzymatic_Hydrolysis->pH_Adjust LLE Extract with Diethyl Ether (2x) pH_Adjust->LLE Evaporation Evaporate to Dryness LLE->Evaporation Reconstitution Reconstitute in Water/Acetonitrile Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis (ESI-, MRM) Reconstitution->UPLC_MSMS Quantification Quantification UPLC_MSMS->Quantification

Workflow for urinary metabolite analysis.

Conclusion

The metabolic fate of this compound, while not yet empirically determined, can be predicted with a reasonable degree of confidence based on the extensive research conducted on its non-deuterated counterpart, geraniol. The primary metabolic pathways involve a series of oxidative reactions targeting various positions on the molecule, leading to the formation of several key metabolites that are subsequently excreted in the urine. The introduction of deuterium at the C1 position of nerol is anticipated to induce a significant kinetic isotope effect, thereby slowing the rate of oxidation at this site and potentially enhancing the metabolic flux through alternative pathways. This alteration in metabolism could have important implications for the pharmacokinetic and pharmacodynamic properties of this compound. The experimental protocols detailed in this guide provide a robust framework for future studies aimed at definitively elucidating the metabolic fate of this compound and exploring its potential as a therapeutic agent. Such research is essential for advancing our understanding of monoterpene metabolism and for the development of novel, deuterated drugs with improved clinical profiles.

References

An In-depth Technical Guide to the Synthesis and Characterization of Nerol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Nerol-d2, a deuterated isotopologue of the naturally occurring monoterpene alcohol, Nerol. Due to its utility as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies, the controlled synthesis and thorough characterization of this compound are of significant interest to the scientific community. This document outlines a proposed synthetic route and details the expected analytical characterization of the target molecule.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound (specifically, 1,1-dideuteronerol) is through the reduction of its corresponding aldehyde, Neral, using a powerful deuterated reducing agent. Lithium aluminum deuteride (LiAlDngcontent-ng-c4139270029="" _nghost-ng-c3445076883="" class="inline ng-star-inserted">

4{4}4​
) is the reagent of choice for this transformation, as it selectively reduces the aldehyde functionality to the corresponding alcohol with the incorporation of two deuterium atoms at the C-1 position.

Proposed Synthetic Pathway

The synthesis commences with the commercially available Z-isomer of citral, known as Neral. Neral is then subjected to reduction with lithium aluminum deuteride in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out at low temperatures to control its exothermicity. An aqueous workup then follows to quench the excess reducing agent and liberate the deuterated alcohol.

Synthesis_Pathway Neral Neral ((Z)-3,7-Dimethylocta-2,6-dienal) Nerol_d2 This compound (1,1-dideutero-(Z)-3,7-Dimethylocta-2,6-dien-1-ol) Neral->Nerol_d2 Reduction Reagents 1. LiAlD4, Anhydrous Et2O, 0 °C to rt 2. H2O, NaOH(aq)

Caption: Proposed synthesis of this compound via reduction of Neral.

Experimental Protocol

Materials:

  • Neral (95% purity or higher)

  • Lithium aluminum deuteride (LiAlDngcontent-ng-c4139270029="" _nghost-ng-c3445076883="" class="inline ng-star-inserted">

    4{4}4​
    )

  • Anhydrous diethyl ether (Etngcontent-ng-c4139270029="" _nghost-ng-c3445076883="" class="inline ng-star-inserted">

    2{2}2​
    O)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSOngcontent-ng-c4139270029="" _nghost-ng-c3445076883="" class="inline ng-star-inserted">

    4{4}4​
    )

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum deuteride (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • The suspension is cooled to 0 °C using an ice bath.

  • A solution of Neral (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlDngcontent-ng-c4139270029="" _nghost-ng-c3445076883="" class="inline ng-star-inserted">

    4{4}4​
    over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlDngcontent-ng-c4139270029="" _nghost-ng-c3445076883="" class="inline ng-star-inserted">

    4{4}4​
    used in grams. This is known as the Fieser workup.

  • The resulting white precipitate (aluminum salts) is filtered off, and the filter cake is washed with diethyl ether.

  • The combined organic filtrate is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The spectra of the deuterated compound will show distinct differences when compared to its non-deuterated counterpart.

¹H NMR Spectroscopy:

The most significant change in the ¹H NMR spectrum of this compound will be the absence of the signal corresponding to the two protons on the C-1 carbon (the -CHngcontent-ng-c4139270029="" _nghost-ng-c3445076883="" class="inline ng-star-inserted">

2{2}2​
OH group), which is typically observed as a doublet around 4.15 ppm in unlabeled Nerol. Furthermore, the vinylic proton at the C-2 position, which appears as a triplet in Nerol due to coupling with the C-1 protons, will be simplified to a singlet in this compound. The other proton signals of the molecule are expected to remain largely unchanged.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the signal for the C-1 carbon will still be present but may experience a slight upfield shift due to the isotopic effect of the attached deuterium atoms. In a proton-coupled ¹³C NMR spectrum, the C-1 signal will appear as a quintet due to coupling with the two deuterium atoms (spin I = 1), following the 2nI+1 rule.

Table 1: Predicted NMR Data for this compound in CDCl₃

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1- (Signal absent)~61.0 (quintet in coupled spectrum)
2~5.42 (s)~124.0
3-~132.0
4~2.10 (t)~26.5
5~2.05 (q)~32.5
6~5.10 (t)~124.5
7-~131.5
8~1.68 (s)~17.5
9~1.60 (s)~25.5
10~1.75 (s)~23.5

Note: Predicted chemical shifts are based on typical values for Nerol and may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming the incorporation of deuterium.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS analysis is ideal for separating this compound from any potential impurities and obtaining its mass spectrum. The retention time of this compound on a standard non-polar GC column is expected to be very similar to that of unlabeled Nerol.

Electron Ionization (EI) Mass Spectrum:

The EI mass spectrum of this compound will exhibit a molecular ion peak (M

+^{+}+
) at m/z 156, which is two mass units higher than that of unlabeled Nerol (m/z 154). The fragmentation pattern is expected to be similar to that of Nerol, with characteristic losses of water (M-18, loss of HOD) and other neutral fragments. The relative abundances of the fragment ions may differ slightly due to the kinetic isotope effect.

Table 2: Predicted Mass Spectrometry Data for this compound

Analysis Type Parameter Predicted Value
GC-MS (EI)Molecular Ion (M
+^{+}+
)
156 m/z
Key Fragment Ionsm/z 138 (M-18, loss of HOD), 123, 95, 69

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the identity and purity of the final product.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: Neral Reaction Reduction with LiAlD4 Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification End_Synthesis Pure this compound Purification->End_Synthesis NMR NMR Spectroscopy (¹H, ¹³C) End_Synthesis->NMR GCMS GC-MS Analysis End_Synthesis->GCMS Structure_Confirmation Structure & Isotopic Purity Confirmation NMR->Structure_Confirmation GCMS->Structure_Confirmation

Caption: Workflow for the synthesis and characterization of this compound.

This in-depth guide provides a robust framework for the synthesis and characterization of this compound. The proposed methodologies are based on well-established chemical principles and analytical techniques, offering a clear path for researchers and drug development professionals to obtain and verify this valuable labeled compound for their studies.

A Technical Guide to the Natural Abundance of Nerol Isotopologues for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nerol (C₁₀H₁₈O) is a naturally occurring monoterpene alcohol found in the essential oils of many plant species, including lemongrass and hops. It is a structural isomer of geraniol and is valued for its sweet, rosy fragrance. The study of the natural abundance of its isotopologues—molecules of Nerol that differ in their isotopic composition—provides valuable insights into its biosynthetic pathways, geographical origin, and potential adulteration. This guide offers a comprehensive overview of the theoretical and experimental aspects of Nerol isotopologue abundance.

While specific, comprehensive data on the complete isotopologue distribution of Nerol is not extensively published, this guide provides the foundational knowledge, theoretical calculations, and analytical methodologies required for researchers to determine and interpret this information.

Data Presentation: Theoretical Natural Abundance of Nerol Isotopologues

The natural abundance of Nerol's isotopologues is determined by the natural abundances of the stable isotopes of its constituent elements: Carbon, Hydrogen, and Oxygen. The chemical formula for Nerol is C₁₀H₁₈O.

Table 1: Natural Abundance of Stable Isotopes of Constituent Elements in Nerol

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.9%
¹³C1.1%
Hydrogen¹H99.98%
²H (D)0.02%
Oxygen¹⁶O99.76%
¹⁷O0.04%
¹⁸O0.20%

Source: Data compiled from various sources.[1][2]

From these fundamental abundances, the theoretical relative abundance of the most common isotopologues can be calculated. The monoisotopic molecule, consisting entirely of the most abundant isotopes (¹²C₁₀¹H₁₈¹⁶O), is the most prevalent. The "M+1" isotopologue, which is one mass unit heavier, primarily arises from the presence of a single ¹³C atom. The "M+2" isotopologue is primarily due to two ¹³C atoms, or a single ¹⁸O atom.

Table 2: Calculated Theoretical Relative Abundance of Major Nerol Isotopologues

IsotopologueDescriptionTheoretical Relative Abundance (to M)
MMonoisotopic (¹²C₁₀¹H₁₈¹⁶O)100%
M+1Primarily one ¹³C atom~11.0%
M+2Primarily two ¹³C atoms or one ¹⁸O atom~0.84%

Note: These are simplified theoretical values. The actual measured abundances can vary due to isotopic fractionation during biosynthesis and can be precisely determined using the experimental protocols outlined below.

Signaling Pathways: Biosynthesis of Nerol

Nerol, like other monoterpenes in plants, is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][4] This pathway begins with pyruvate and glyceraldehyde 3-phosphate and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5] These two five-carbon units are the universal precursors for all terpenoids. The condensation of IPP and DMAPP yields geranyl pyrophosphate (GPP), the direct precursor to a wide range of monoterpenes, including Nerol.[6] The final step to Nerol is catalyzed by a specific synthase.

MEP_Pathway cluster_precursors Precursors cluster_isoprenoids Isoprenoid Precursors Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP G3P Glyceraldehyde 3-Phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->CDP_MEP ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->ME_cPP HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate ME_cPP->HMBPP IPP Isopentenyl pyrophosphate (IPP) HMBPP->IPP DMAPP Dimethylallyl pyrophosphate (DMAPP) HMBPP->DMAPP IPP->DMAPP GPP Geranyl pyrophosphate (GPP) IPP->GPP DMAPP->GPP Nerol Nerol GPP->Nerol

Biosynthesis of Nerol via the MEP Pathway.

Experimental Protocols

The determination of the natural abundance of Nerol isotopologues requires high-precision analytical techniques capable of distinguishing between molecules with minute mass differences. The two primary methods employed for this purpose are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR).

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS is used to determine the bulk isotopic ratio of elements (e.g., ¹³C/¹²C) in a sample.

Methodology:

  • Sample Preparation: Essential oil containing Nerol is extracted from the plant material, typically using methods like steam distillation or solvent extraction.[7] The extract may require further purification or fractionation to isolate Nerol.

  • Gas Chromatography (GC): The purified sample is injected into a GC system. The GC column separates the components of the sample based on their volatility and interaction with the stationary phase. A column suitable for terpene analysis, such as a DB-WAX or DB-5, is typically used.[8] The temperature program is optimized to achieve baseline separation of Nerol from other isomers like geraniol.

  • Combustion/Conversion: After eluting from the GC column, the separated Nerol is quantitatively combusted to CO₂ (for ¹³C analysis) or pyrolyzed to H₂ (for ²H analysis) in a high-temperature reactor.

  • Isotope Ratio Mass Spectrometry (IRMS): The resulting gas (CO₂) is introduced into the IRMS. The IRMS ionizes the gas and separates the ions based on their mass-to-charge ratio (e.g., m/z 44 for ¹²C¹⁶O₂, m/z 45 for ¹³C¹⁶O₂). The detector measures the ion currents for each isotopic species, allowing for a precise calculation of the isotope ratio (δ¹³C).

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)

SNIF-NMR is a powerful technique that can determine the isotopic abundance at specific atomic positions within a molecule, particularly the ²H/¹H ratio.[9][10][11]

Methodology:

  • Sample Preparation: A highly purified and concentrated sample of Nerol is required. Standard purification techniques like column chromatography or preparative GC are employed. The sample is then dissolved in a suitable deuterated solvent for NMR analysis.

  • NMR Spectroscopy: The analysis is performed using a high-field NMR spectrometer equipped for deuterium (²H) NMR. The ²H NMR spectrum provides distinct signals for the deuterium atoms at different positions in the Nerol molecule.

  • Data Analysis: The integral of each signal in the ²H NMR spectrum is proportional to the concentration of deuterium at that specific site. By comparing these integrals to an internal standard with a known isotopic abundance, the site-specific isotope ratios can be determined.[12][13]

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Isotopic Analysis Plant Plant Material Extraction Extraction (e.g., Steam Distillation) Plant->Extraction Purification Purification of Nerol (e.g., Chromatography) Extraction->Purification GC_IRMS GC-IRMS Analysis (Bulk Isotope Ratio, δ¹³C) Purification->GC_IRMS SNIF_NMR SNIF-NMR Analysis (Site-Specific Isotope Ratio, D/H) Purification->SNIF_NMR Data_Analysis Data Analysis and Interpretation GC_IRMS->Data_Analysis SNIF_NMR->Data_Analysis

General Experimental Workflow for Isotopic Analysis.

Factors Influencing Natural Abundance

The measured isotopic abundances in naturally sourced Nerol can deviate from the theoretical statistical distribution due to several factors:

  • Geographical Origin: The isotopic composition of water (²H and ¹⁸O) and atmospheric CO₂ (¹³C) varies geographically, which is reflected in the plants that assimilate them.

  • Botanical Source: Different plant species may exhibit variations in isotopic fractionation due to differences in their metabolic processes.

  • Environmental Conditions: Factors such as temperature, water availability, and light intensity can influence plant physiology and affect isotopic fractionation.

  • Kinetic Isotope Effects: Enzymatic reactions in the biosynthetic pathway often discriminate between isotopes, leading to a non-statistical distribution of isotopes in the final product.

Conclusion

The natural abundance of Nerol isotopologues is a complex signature determined by fundamental isotopic abundances, biosynthetic pathways, and environmental factors. While direct comprehensive data is sparse, the theoretical framework and powerful analytical techniques like GC-IRMS and SNIF-NMR provide researchers, scientists, and drug development professionals with the tools to determine and interpret this information. Such analyses are critical for verifying the authenticity and origin of Nerol and for deepening our understanding of plant biochemistry.

References

Unraveling Terpene Biosynthesis: A Technical Guide to Using Nerol-d2 as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenoids represent one of the most diverse classes of natural products, with a wide array of applications in pharmaceuticals, fragrances, and biofuels. Understanding the intricate biosynthetic pathways that lead to this diversity is crucial for metabolic engineering and the development of novel therapeutic agents. Isotopic labeling is a powerful technique for elucidating these pathways by tracing the fate of atoms through complex biochemical reactions. This technical guide provides an in-depth overview of the use of deuterated nerol (Nerol-d2) as a tracer for terpene biosynthesis. Nerol, a monoterpene alcohol, is a key intermediate in the formation of various cyclic and acyclic monoterpenes. By introducing a stable isotope label in the form of deuterium, researchers can follow the incorporation of the nerol backbone into downstream terpenoids, providing valuable insights into enzymatic mechanisms and metabolic fluxes.

This document outlines the synthesis of this compound, detailed experimental protocols for its application in tracer studies, and the analytical methods for detecting and quantifying its incorporation into terpenes. The information presented herein is intended to equip researchers with the necessary knowledge to design and execute robust experiments to investigate terpene biosynthesis in their systems of interest.

Terpene Biosynthesis Pathways: The Central Role of Nerol

Terpenoids are synthesized from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways produce these precursors: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.

Nerol is derived from geranyl pyrophosphate (GPP), which is formed by the condensation of one molecule of DMAPP and one molecule of IPP. GPP is a central precursor for all monoterpenes. Nerol itself, or its pyrophosphorylated form, neryl pyrophosphate (NPP), can then be cyclized or further modified by a variety of terpene synthases to produce a vast array of monoterpenoid structures. Using this compound as a tracer allows for the direct investigation of these downstream pathways.

Terpene_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_monoterpenes Monoterpene Biosynthesis Acetyl-CoA Acetyl-CoA MVA_pathway Mevalonate (MVA) Pathway (Cytosol) Acetyl-CoA->MVA_pathway G3P_Pyruvate Glyceraldehyde-3-P + Pyruvate MEP_pathway Methylerythritol Phosphate (MEP) Pathway (Plastids) G3P_Pyruvate->MEP_pathway IPP_DMAPP IPP + DMAPP MVA_pathway->IPP_DMAPP MEP_pathway->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP NPP Neryl Pyrophosphate (NPP) GPP->NPP Nerol_d2 This compound (Tracer) Nerol_d2->NPP Phosphorylation NPP->Nerol_d2 Hydrolysis Monoterpenes Downstream Monoterpenes NPP->Monoterpenes Terpene Synthases

Caption: General overview of terpene biosynthesis highlighting the role of nerol.

Experimental Protocols

Synthesis of this compound

The synthesis of deuterated nerol can be achieved through various methods, with the reduction of a corresponding aldehyde or ketone being a common approach. One plausible method involves the selective deuteration of neral, the aldehyde isomer of nerol.

Protocol for the Synthesis of [1,1-d2]-Nerol:

  • Oxidation of Nerol to Neral: Nerol is first oxidized to neral using a mild oxidizing agent such as manganese dioxide (MnO2) in a suitable organic solvent like dichloromethane (DCM) or hexane. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reduction of Neral with a Deuterated Reducing Agent: Neral is then reduced using a deuterated reducing agent to introduce deuterium at the C1 position. Sodium borodeuteride (NaBD4) is a suitable reagent for this transformation. The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol at low temperatures (e.g., 0°C) to ensure selectivity.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and concentrated. The resulting [1,1-d2]-Nerol is then purified by column chromatography.

The final product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position and extent of deuteration, and by Mass Spectrometry (MS) to verify the isotopic purity.

Feeding Studies with this compound

The administration of this compound to a biological system (e.g., plant tissues, cell cultures, or microorganisms) is a critical step in a tracer experiment. The choice of delivery method will depend on the specific system being studied.

Protocol for Feeding this compound to Plant Leaf Discs:

  • Preparation of Feeding Solution: Prepare a sterile aqueous solution containing this compound. The concentration will need to be optimized for the specific plant species and experimental goals, but a starting point could be in the range of 10-100 µM. A small amount of a surfactant like Tween 20 may be included to aid in uptake.

  • Plant Material Preparation: Excised young leaves from the plant of interest are surface-sterilized and cut into small discs (e.g., 1 cm in diameter).

  • Incubation: The leaf discs are floated on the this compound feeding solution in a petri dish under controlled light and temperature conditions that mimic the plant's natural growth environment. A control group should be incubated with a solution containing non-deuterated nerol.

  • Time-Course Sampling: Samples of the leaf discs are collected at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the tracer over time.

  • Metabolite Extraction: At each time point, the collected leaf discs are flash-frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then ground to a fine powder, and the terpenes are extracted using a suitable organic solvent (e.g., hexane or ethyl acetate).

  • Sample Preparation for Analysis: The solvent is evaporated, and the residue is redissolved in a small volume of a suitable solvent for GC-MS or LC-MS analysis.

Experimental_Workflow start Start synthesis Synthesis of this compound start->synthesis feeding Feeding of this compound to Biological System synthesis->feeding sampling Time-Course Sampling feeding->sampling extraction Metabolite Extraction sampling->extraction analysis GC-MS / LC-MS Analysis extraction->analysis data_processing Data Processing and Isotopic Enrichment Calculation analysis->data_processing pathway_elucidation Pathway Elucidation data_processing->pathway_elucidation end End pathway_elucidation->end

Caption: Experimental workflow for a this compound tracer study.

Data Presentation and Analysis

The analysis of deuterated terpenes is primarily performed using mass spectrometry, often coupled with gas chromatography (GC-MS) for the separation of volatile compounds.

Mass Spectrometry Analysis

The incorporation of deuterium into a molecule results in a predictable increase in its molecular weight. For example, the incorporation of two deuterium atoms from this compound into a downstream monoterpene will result in a molecular ion (M+) that is two mass units higher than the non-deuterated analog. The fragmentation pattern in the mass spectrum can also provide information about the location of the deuterium atoms within the molecule.

Mass_Spec_Analysis terpene_extract Terpene Extract gc_separation Gas Chromatography (GC) Separation terpene_extract->gc_separation ms_ionization Mass Spectrometry (MS) Ionization & Fragmentation gc_separation->ms_ionization mass_spectrum Mass Spectrum (Intensity vs. m/z) ms_ionization->mass_spectrum isotopologue_peaks Identification of Isotopologue Peaks (M, M+1, M+2, ...) mass_spectrum->isotopologue_peaks enrichment_calculation Calculation of Isotopic Enrichment isotopologue_peaks->enrichment_calculation biosynthetic_inference Inference of Biosynthetic Conversion enrichment_calculation->biosynthetic_inference

Caption: Logical flow of mass spectrometry data analysis for tracer studies.
Quantitative Data Analysis

The isotopic enrichment of a specific terpene can be calculated from the relative intensities of the mass isotopologue peaks in the mass spectrum. The percentage of enrichment is a measure of the extent to which the deuterated precursor has been incorporated into the product.

Table 1: Representative Quantitative Data from a Hypothetical this compound Tracer Experiment

Terpene ProductRetention Time (min)Molecular Ion (M+) of Unlabeled CompoundMolecular Ion (M+2) of Labeled CompoundIsotopic Enrichment (%) at 12h
Limonene10.213613815.3
α-Pinene9.81361388.7
β-Pinene9.91361386.2
Linalool11.515415625.1

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the biological system and experimental conditions.

The calculation of isotopic enrichment should account for the natural abundance of isotopes. A general formula for calculating the percent enrichment of a doubly labeled compound is:

Percent Enrichment = [I(M+2) / (I(M) + I(M+2))] * 100

Where I(M) is the intensity of the molecular ion peak of the unlabeled compound and I(M+2) is the intensity of the molecular ion peak of the doubly deuterated compound, corrected for the natural abundance of M+2 isotopes.

Conclusion

The use of this compound as a tracer provides a powerful tool for dissecting the complex network of terpene biosynthesis. By combining careful synthesis of the labeled precursor, robust experimental protocols for its administration, and sensitive analytical techniques for its detection, researchers can gain unprecedented insights into the metabolic pathways leading to the vast diversity of monoterpenoids. The methodologies and data analysis workflows presented in this guide offer a comprehensive framework for scientists and drug development professionals to employ this technique in their own research, ultimately contributing to a deeper understanding of natural product biosynthesis and paving the way for the targeted engineering of valuable terpenoids.

Unraveling Enzyme Mechanisms: A Technical Guide to Nerol-d2 Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise elucidation of enzyme mechanisms is a cornerstone of modern biochemical research and a critical component of rational drug design. Isotopic labeling, particularly the substitution of hydrogen with deuterium, offers a powerful and nuanced tool for probing the intricate details of enzyme-catalyzed reactions. This technical guide explores the application of Nerol-d2, a deuterated form of the monoterpene alcohol nerol, in the investigation of enzyme mechanisms. While direct, published research specifically employing this compound is nascent, this document outlines the theoretical framework, experimental design, and expected outcomes of its use, drawing parallels from established studies on related enzymes and deuterated substrates. The focus will be on nerol dehydrogenase, an enzyme with a known preference for nerol, as a prime candidate for such mechanistic studies.

Core Principles: The Kinetic Isotope Effect

The substitution of a hydrogen atom with a deuterium atom doubles the mass of that position, leading to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond. This difference in bond energy can manifest as a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). By measuring the KIE when this compound is used as a substrate, researchers can infer whether the breaking of a specific C-H bond is a rate-determining step in the enzymatic reaction.

Hypothetical Investigation: Mechanism of Nerol Dehydrogenase

Nerol dehydrogenase catalyzes the oxidation of nerol to neral. A key mechanistic question is the nature of the hydrogen abstraction step from the C1 position of nerol. The use of (1,1-d2)-nerol (this compound) can directly probe this step.

Data Presentation: Predicted Kinetic Parameters

The following table summarizes the anticipated kinetic data from a comparative study of nerol and this compound with a hypothetical nerol dehydrogenase.

SubstrateK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Primary KIE on V_max_ (V_H_/V_D_)Primary KIE on k_cat_/K_m_ ((k_cat_/K_m_)H/(k_cat_/K_m_)D)
Nerol501051.0 x 10⁵1.0 (Reference)1.0 (Reference)
This compound50212.0 x 10⁴5.05.0

Note: These are hypothetical values for illustrative purposes. A significant KIE (>2) on V_max_ and k_cat_/K_m_ would strongly suggest that the C-H bond cleavage at the C1 position is a rate-limiting step in the catalytic cycle.

Experimental Protocols

Synthesis of (1,1-d2)-Nerol (this compound)

A plausible synthetic route to this compound involves the reduction of neral with a deuterated reducing agent.

  • Starting Material: Neral (the aldehyde corresponding to nerol).

  • Reducing Agent: Sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LAD).

  • Reaction: Neral is dissolved in an appropriate aprotic solvent (e.g., diethyl ether or tetrahydrofuran). The deuterated reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C).

  • Workup: The reaction is quenched with D₂O, followed by extraction with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Characterization: The isotopic purity and structure of the synthesized this compound are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Enzymatic Assay of Nerol Dehydrogenase
  • Enzyme Preparation: Recombinant nerol dehydrogenase is expressed and purified.

  • Reaction Mixture: A typical assay mixture would contain a buffered solution (e.g., Tris-HCl, pH 8.0), the cofactor NAD⁺, and the purified enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of either nerol or this compound.

  • Monitoring the Reaction: The progress of the reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Kinetic Analysis: Initial velocities are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation to determine K_m_ and V_max_.

Product Analysis by GC-MS
  • Sample Preparation: The enzymatic reaction is quenched at specific time points, and the products are extracted with an organic solvent (e.g., hexane).

  • GC-MS Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) to confirm the formation of neral and to determine the isotopic composition of the product when this compound is the substrate.

Mandatory Visualizations

Experimental Workflow for Investigating Nerol Dehydrogenase with this compound

experimental_workflow cluster_synthesis Synthesis of this compound cluster_enzymology Enzymatic Assays cluster_analysis Product Analysis Neral Neral Reduction Reduction with NaBD4/LAD Neral->Reduction Purification_S Purification Reduction->Purification_S Nerol_d2 This compound Purification_S->Nerol_d2 Enzyme Purified Nerol Dehydrogenase Assay_H Assay with Nerol Enzyme->Assay_H Assay_D Assay with this compound Enzyme->Assay_D Kinetics Kinetic Analysis Assay_H->Kinetics Extraction Product Extraction Assay_H->Extraction Assay_D->Kinetics Assay_D->Extraction Interpretation Data Interpretation Kinetics->Interpretation GCMS GC-MS Analysis Extraction->GCMS GCMS->Interpretation enzyme_mechanism cluster_reaction Enzyme Active Site Nerol_d2 This compound Enzyme_Complex Enzyme-Nerol-d2-NAD+ Complex Nerol_d2->Enzyme_Complex Binding Transition_State Transition State Enzyme_Complex->Transition_State Hydride (D-) Transfer Product_Complex Enzyme-Neral-d-NADH Complex Transition_State->Product_Complex Neral_d Neral-d Product_Complex->Neral_d Product Release NADH NADH Product_Complex->NADH NAD NAD+ NAD->Enzyme_Complex

A Comparative Analysis of the Physical Properties of Nerol and Nerol-d2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol, a naturally occurring monoterpene alcohol, is a key component in many essential oils, prized for its fresh, sweet, rose-like aroma. It finds extensive application in the fragrance, flavor, and pharmaceutical industries. Its deuterated analogue, Nerol-d2, in which two hydrogen atoms are replaced by deuterium, serves as a valuable tool in mechanistic studies, metabolic tracking, and as an internal standard for quantitative analysis. Understanding the nuanced differences in the physical properties of these two compounds is critical for their effective application in research and development. This guide provides a detailed comparison of the physical characteristics of Nerol and this compound, outlines the experimental protocols for their determination, and illustrates a key biosynthetic pathway.

Data Presentation: Physical Properties of Nerol vs. This compound

The substitution of hydrogen with deuterium, a heavier isotope, can subtly influence the physical properties of a molecule. While specific experimental data for this compound is not extensively published, the expected changes based on known isotopic effects are presented below alongside the established properties of Nerol. Deuteration typically leads to a slight increase in boiling point, melting point, and density due to the increased molecular mass and altered vibrational modes of the chemical bonds.

Physical PropertyNerolThis compound (Predicted)
Molecular Formula C₁₀H₁₈OC₁₀H₁₆D₂O
Molar Mass 154.25 g/mol 156.26 g/mol
Boiling Point 224-227 °C[1][2][3][4]Slightly higher than Nerol
Melting Point < -15 °C[1]Slightly higher than Nerol
Density ~0.876 g/cm³ at 20°C[1]Slightly higher than Nerol
Refractive Index ~1.4746 at 20°C[1]Minimal to no significant change

Experimental Protocols

Accurate determination of the physical properties of Nerol and this compound is fundamental for their characterization and use. The following are standard methodologies for these measurements.

Boiling Point Determination (Capillary Method)

The capillary method is a common and efficient technique for determining the boiling point of a liquid.

  • Apparatus: Thiele tube or a similar heating apparatus, thermometer, capillary tube (sealed at one end), small test tube, and a liquid bath (e.g., mineral oil).

  • Procedure:

    • A small amount of the liquid sample (Nerol or this compound) is placed in the small test tube.

    • The capillary tube is inverted (open end down) and placed into the test tube containing the sample.

    • The test tube is attached to the thermometer and immersed in the liquid bath within the Thiele tube.

    • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled.

    • Upon reaching the boiling point, a steady stream of bubbles will emerge from the capillary tube.

    • The heat source is then removed, and the liquid is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5][6]

Melting Point Determination

For substances that are solid at or below room temperature, a melting point apparatus is used. Since Nerol is a liquid at room temperature, this protocol would be applicable for its derivatives or if it is solidified at very low temperatures.

  • Apparatus: Melting point apparatus, capillary tube (sealed at one end).

  • Procedure:

    • A small amount of the powdered solid sample is packed into the capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[7][8][9][10]

Density Measurement (Pycnometer Method)

A pycnometer, or specific gravity bottle, is used for precise density measurements of liquids.

  • Apparatus: Pycnometer of a known volume, analytical balance, and a constant temperature bath.

  • Procedure:

    • The empty pycnometer is weighed accurately.

    • It is then filled with the liquid sample (Nerol or this compound) and placed in a constant temperature bath until it reaches thermal equilibrium.

    • The pycnometer is removed, carefully dried on the outside, and weighed again.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11]

Refractive Index Measurement (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property of liquids.

  • Apparatus: Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp).

  • Procedure:

    • The prisms of the refractometer are cleaned and calibrated with a standard of known refractive index (e.g., distilled water).

    • A few drops of the liquid sample are placed on the surface of the measuring prism.

    • The prisms are closed, and the sample is allowed to come to the desired temperature, maintained by the circulating water bath.

    • The light source is switched on, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale.[2][12]

Visualization of Nerol Biosynthesis Pathway

The biosynthesis of Nerol in microorganisms like Escherichia coli typically proceeds through the mevalonate (MVA) pathway. This pathway synthesizes the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are then converted to Nerol.

Nerol_Biosynthesis Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway IPP Isopentenyl Diphosphate (IPP) MVA_Pathway->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) MVA_Pathway->DMAPP NPP Neryl Diphosphate (NPP) IPP->NPP tNDPS1 DMAPP->NPP tNDPS1 Nerol Nerol NPP->Nerol GmNES

Caption: Biosynthesis of Nerol from Glucose via the Mevalonate (MVA) pathway.

This metabolic engineering approach in E. coli involves the expression of key enzymes such as a truncated neryl diphosphate synthase (tNDPS1) and a nerol synthase (GmNES) to channel the metabolic flux from the central carbon metabolism towards the production of Nerol.[13]

Conclusion

While Nerol and this compound share a close structural resemblance, the isotopic substitution in this compound is expected to impart slight but measurable differences in its physical properties, particularly its boiling point, melting point, and density. These distinctions are crucial for high-precision applications in research and analytical chemistry. The experimental protocols outlined provide a framework for the accurate characterization of these compounds, ensuring reliable data for drug development and scientific investigation. The elucidation of biosynthetic pathways, as illustrated, opens avenues for the sustainable production of these valuable monoterpenes.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Nerol using Nerol-d2 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nerol is a naturally occurring monoterpene alcohol found in the essential oils of many plants, including neroli, lemongrass, and hops. It is known for its sweet, rosy citrus-like aroma and is widely used in the fragrance, flavor, and cosmetic industries. Accurate quantification of nerol in various matrices is crucial for quality control, formulation development, and research into its biological activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the selective and sensitive determination of volatile and semi-volatile compounds like nerol. The use of a stable isotope-labeled internal standard, such as Nerol-d2, is highly recommended to ensure the accuracy and precision of quantitative GC-MS analysis by correcting for variations in sample preparation and instrument response.

This document provides a detailed protocol for the quantification of nerol in essential oils and beverages using this compound as an internal standard with GC-MS.

Data Presentation

Table 1: Physicochemical Properties of Nerol and this compound

PropertyNerolThis compound (assumed)
Chemical Formula C₁₀H₁₈OC₁₀H₁₆D₂O
Molecular Weight 154.25 g/mol 156.26 g/mol
Boiling Point 224-225 °CSimilar to Nerol
Structure (Z)-3,7-Dimethylocta-2,6-dien-1-olDeuterated analog of Nerol

Table 2: GC-MS Parameters for Nerol and this compound Analysis

ParameterValue
GC Column DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (15:1) or Splitless, depending on concentration
Injection Volume 1 µL
Oven Program Start at 70°C for 2 min, ramp at 3°C/min to 85°C, then ramp at 2°C/min to 165°C and hold for 1 min, finally ramp at 30°C/min to 250°C and hold for 5 min.[1]
Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Table 3: Selected Ion Monitoring (SIM) Parameters

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Nerol 121[2]93[2]69
This compound 1239571

Note: The m/z values for this compound are proposed based on the fragmentation pattern of nerol and the addition of two deuterium atoms to a stable position on the molecule. The exact m/z values should be confirmed by analyzing the pure this compound standard.

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Solutions (1000 µg/mL):

  • Accurately weigh approximately 10 mg of nerol and this compound into separate 10 mL volumetric flasks.

  • Dissolve the contents in ethyl acetate and make up to the mark.

  • Store the stock solutions at 4°C in amber vials.

1.2. Working Standard Solutions:

  • Prepare a series of calibration standards by serial dilution of the nerol stock solution with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

  • Prepare a working internal standard (IS) solution of this compound at a constant concentration (e.g., 10 µg/mL) in ethyl acetate.

1.3. Calibration Curve Preparation:

  • To each calibration standard, add a fixed amount of the this compound working IS solution. For example, add 100 µL of 10 µg/mL this compound to 900 µL of each nerol calibration standard.

  • The final concentration of the internal standard will be constant across all calibration points.

Sample Preparation

2.1. Protocol for Essential Oils:

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a known volume of the this compound working IS solution (e.g., 1 mL of 10 µg/mL this compound).

  • Dilute to the mark with ethyl acetate.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • If necessary, perform further dilutions with ethyl acetate to bring the nerol concentration within the calibration range.

  • Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.

2.2. Protocol for Beverages (Liquid-Liquid Extraction):

  • Degas carbonated beverages by sonication for 10 minutes.

  • Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.

  • Add a known amount of the this compound working IS solution (e.g., 100 µL of 10 µg/mL this compound).

  • Add 5 mL of n-hexane as the extraction solvent.[3]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (n-hexane) to a clean tube.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a known volume of ethyl acetate (e.g., 500 µL).

  • Transfer to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis
  • Set up the GC-MS system according to the parameters outlined in Table 2 .

  • Perform a solvent blank injection (ethyl acetate) to ensure the system is clean.

  • Inject the prepared calibration standards in ascending order of concentration.

  • Inject the prepared samples.

  • Include quality control (QC) samples at low, medium, and high concentrations to monitor the performance of the analytical run.

Data Analysis
  • Identify the peaks for nerol and this compound in the chromatograms based on their retention times and selected ions.

  • Integrate the peak areas of the quantifier ions for both nerol and this compound.

  • Calculate the response ratio for each calibration standard: Response Ratio = (Peak Area of Nerol) / (Peak Area of this compound)

  • Construct a calibration curve by plotting the response ratio against the concentration of nerol.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995.

  • Calculate the concentration of nerol in the samples using the response ratio obtained from the sample chromatogram and the calibration curve equation.

  • Account for the initial sample weight and any dilution factors to determine the final concentration of nerol in the original sample.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Matrix (e.g., Essential Oil, Beverage) Spike_IS Spike with this compound Internal Standard Sample->Spike_IS Extraction Extraction / Dilution (LLE or simple dilution) Spike_IS->Extraction GC_MS GC-MS Injection (SIM Mode) Extraction->GC_MS Nerol_Std Nerol Stock Solution Cal_Curve Prepare Calibration Curve Standards with IS Nerol_Std->Cal_Curve IS_Std This compound Stock Solution IS_Std->Cal_Curve Cal_Curve->GC_MS Chromatogram Data Acquisition (Chromatograms) GC_MS->Chromatogram Integration Peak Integration (Nerol & this compound) Chromatogram->Integration Ratio Calculate Response Ratios (Area_Nerol / Area_IS) Integration->Ratio Plot_Curve Construct Calibration Curve (Ratio vs. Concentration) Ratio->Plot_Curve Quantify Quantify Nerol in Samples Ratio->Quantify Sample Ratios Plot_Curve->Quantify Linear Regression Final_Result Final Concentration of Nerol in Original Sample Quantify->Final_Result

Caption: Workflow for quantitative analysis of Nerol using this compound internal standard by GC-MS.

References

Application Note: High-Throughput Purity Determination and Quantification of Small Molecules using Nerol-d2 as an Internal Standard in Quantitative NMR (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of substance concentration and purity without the need for a specific reference standard of the analyte.[1][2][3] This application note presents a detailed protocol for the use of Nerol-d2 as a novel internal standard for the qNMR analysis of small organic molecules, particularly those with applications in the pharmaceutical and flavor industries. This compound offers distinct advantages, including strategically placed signals in a relatively uncongested region of the ¹H NMR spectrum, chemical stability, and high solubility in common deuterated solvents.[4] This document provides a comprehensive methodology, from sample preparation to data analysis, and includes illustrative data for the quantification of a model analyte.

Introduction

Quantitative NMR (qNMR) has emerged as a primary analytical method for the quantification of organic compounds, finding wide application in purity assessments, metabolism studies, and the analysis of natural products.[5][6] The principle of qNMR lies in the direct proportionality between the integrated signal area of a nucleus and the number of nuclei contributing to that resonance.[7] By comparing the integral of an analyte's signal to that of a certified reference material (internal standard) of known concentration, one can accurately determine the analyte's concentration.[8]

The choice of an internal standard is critical for the accuracy and reliability of qNMR results.[4] An ideal internal standard should possess high purity, be chemically inert, have signals that do not overlap with analyte signals, and exhibit good solubility in the chosen NMR solvent.[4][9] this compound ((2Z)-3,7-Dimethylocta-2,6-dien-1,1-d2-1-ol) is a deuterated analogue of the naturally occurring monoterpenoid Nerol. Its deuteration at the C1 position simplifies the ¹H NMR spectrum and provides a clean singlet for the hydroxyl proton and well-resolved signals for the vinyl and methyl protons, making it an excellent candidate as a qNMR internal standard for a variety of analytes.

This application note provides a step-by-step protocol for utilizing this compound in qNMR experiments and demonstrates its utility with a model compound.

Experimental Workflow

The overall workflow for quantitative NMR analysis using this compound as an internal standard is depicted below.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Accurately weigh analyte and this compound p2 Dissolve in deuterated solvent p1->p2 p3 Transfer to NMR tube p2->p3 a1 Tune and shim the spectrometer p3->a1 a2 Set acquisition parameters a1->a2 a3 Acquire ¹H NMR spectrum a2->a3 d1 Fourier Transform & Phase Correction a3->d1 d2 Baseline Correction & Integration d1->d2 d3 Calculate Analyte Purity/Concentration d2->d3

Caption: General workflow for quantitative NMR using an internal standard.

Experimental Protocols

Materials and Equipment
  • Analyte: Compound of interest (e.g., a small molecule drug substance).

  • Internal Standard: this compound (certified reference material, purity ≥ 99.5%).

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) with low residual water content.

  • NMR Spectrometer: 400 MHz or higher field spectrometer equipped with a 5 mm probe.

  • Analytical Balance: Capable of weighing to ± 0.01 mg.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

  • NMR Tubes: High-precision 5 mm NMR tubes.

Sample Preparation Protocol
  • Weighing: Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial. Record the exact weight.

  • Internal Standard Addition: Accurately weigh approximately 5-10 mg of this compound into the same vial. Record the exact weight. The goal is to have a molar ratio between the analyte and the internal standard that provides comparable signal intensities for the peaks to be integrated.

  • Dissolution: Add a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent to the vial. Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition Protocol
  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate for at least 5 minutes.[8]

  • Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to achieve optimal resolution and lineshape. For quantitative analysis, it is crucial to achieve narrow, symmetrical peaks.[8] It is recommended to perform the experiment in non-spinning mode to avoid spinning sidebands.[10]

  • Acquisition Parameters: Set the following parameters for a quantitative ¹H NMR experiment:

    • Pulse Angle: 90° flip angle to maximize the signal.[4]

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and this compound signals of interest. A conservative value of 30-60 seconds is often sufficient.[4]

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[8] This usually ranges from 8 to 64 scans depending on the sample concentration.

    • Spectral Width (sw): A typical range of -2 to 12 ppm is appropriate for most organic molecules.

    • Decoupling: If necessary, ¹³C decoupling can be employed to remove ¹³C satellite peaks, which can simplify the spectrum and improve integration accuracy.[10][11]

Data Processing and Analysis Protocol
  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum.[8]

  • Integration:

    • Calibrate the spectrum by setting the chemical shift of a known reference signal (e.g., residual solvent peak or TMS).

    • Integrate the well-resolved, non-overlapping signal of the analyte and a suitable signal from this compound. For this compound, the singlet from the hydroxyl proton or the triplet from the vinyl proton at C2 are good candidates.

  • Calculation of Purity: The purity of the analyte can be calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular weight

    • m: Mass

    • P: Purity of the internal standard

    • analyte: Refers to the analyte

    • std: Refers to the internal standard (this compound)

Logical Relationship for Purity Calculation

The relationship between the experimental observables and the final calculated purity is outlined below.

Purity_Calculation cluster_inputs Experimental Inputs cluster_nmr NMR Data cluster_constants Known Constants cluster_calc Calculation cluster_output Result mass_analyte Mass of Analyte (m_analyte) calc Purity Formula mass_analyte->calc mass_std Mass of Standard (m_std) mass_std->calc purity_std Purity of Standard (P_std) purity_std->calc int_analyte Integral of Analyte (I_analyte) int_analyte->calc int_std Integral of Standard (I_std) int_std->calc mw_analyte MW of Analyte (MW_analyte) mw_analyte->calc mw_std MW of Standard (MW_std) mw_std->calc n_analyte Protons in Analyte Signal (N_analyte) n_analyte->calc n_std Protons in Standard Signal (N_std) n_std->calc result Analyte Purity (%) calc->result

Caption: Inputs for the qNMR purity calculation.

Illustrative Data Presentation

To demonstrate the application of this protocol, the purity of a hypothetical analyte, "Compound X" (MW = 250.3 g/mol ), was determined. A well-resolved singlet corresponding to 3 protons was chosen for quantification. For this compound (MW = 156.27 g/mol ), the triplet corresponding to the single vinyl proton at C2 was used.

Table 1: Experimental Parameters for Purity Determination of Compound X
ParameterValue
Spectrometer Frequency400 MHz
SolventCDCl₃
Temperature298 K
Pulse Angle90°
Relaxation Delay (d1)45 s
Number of Scans (ns)16
Analyte Signal (Analyte)Singlet (3H)
Internal Std. Signal (Std)Triplet (1H)
Table 2: Quantitative Data for Purity Determination of Compound X (n=3)
ReplicateMass Analyte (mg)Mass this compound (mg)Integral AnalyteIntegral StdCalculated Purity (%)
115.218.151.000.5598.7
215.358.221.000.5598.9
315.188.111.000.5498.5
Mean ----98.7
RSD ----0.20%

Purity of this compound standard was 99.8%.

Conclusion

This application note details a robust and reliable protocol for the quantitative analysis of small molecules using ¹H NMR spectroscopy with this compound as an internal standard. The provided methodology, from sample preparation to data analysis, is designed to yield highly accurate and precise results. The illustrative data demonstrates the effectiveness of this approach for purity determination, a critical aspect of quality control in the pharmaceutical and other industries. The favorable chemical and spectroscopic properties of this compound make it a valuable addition to the toolkit of qNMR standards.

References

Revolutionizing Terpene Quantification: A Robust LC-MS/MS Method for Nerol Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nerol in complex matrices. The use of a stable isotope-labeled internal standard, Nerol-d2, ensures accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This robust methodology is particularly suited for researchers, scientists, and professionals in the fields of drug development, food science, and fragrance analysis, where accurate quantification of terpenes is critical. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions, and presents the results in a clear, tabular format for straightforward interpretation.

Introduction

Nerol, a naturally occurring monoterpene alcohol, is a constituent of many essential oils and is widely used in the fragrance, flavor, and pharmaceutical industries. Its isomeric structure with geraniol presents analytical challenges, necessitating highly selective methodologies for accurate quantification. Furthermore, recent studies have highlighted the pharmacological activities of Nerol, including its role in cellular signaling pathways such as the MAPK and PI3K/AKT pathways, underscoring the need for reliable analytical methods in biological matrices.[1][2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity for the analysis of complex mixtures.[3] The incorporation of a deuterated internal standard, such as this compound, is a cornerstone of high-quality quantitative analysis, as it mimics the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby correcting for potential variability.[4][5] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Nerol quantification using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Nerol (≥98% purity)

  • This compound (isotopic purity ≥99%)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Sample matrix (e.g., plasma, essential oil extract)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of Nerol and this compound, respectively, in 10 mL of methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Nerol by serial dilution of the primary stock solution with methanol to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation for Plasma)
  • To 100 µL of plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Methanol with 0.1% Formic Acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Ion Source Parameters:

      • Corona Current: 4 µA

      • Vaporizer Temperature: 350°C

      • Sheath Gas: 40 units

      • Auxiliary Gas: 10 units

    • Multiple Reaction Monitoring (MRM) Transitions: The precursor and product ions for Nerol and this compound should be optimized by direct infusion. Based on the structure of Nerol (C10H18O, MW: 154.25), a plausible protonated molecule [M+H]+ would be m/z 155.3. For this compound, the [M+H]+ would be m/z 157.3. Fragmentation would likely involve the loss of water.

Data Presentation

The quantitative data for the LC-MS/MS method development is summarized in the tables below.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Retention Time (min)
Nerol155.3137.3154.2
This compound157.3139.3154.2
Table 1: Optimized Mass Spectrometry Parameters and Retention Times for Nerol and this compound.
Parameter Value
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Intra-day Precision (%CV)< 5%
Inter-day Precision (%CV)< 7%
Accuracy (% bias)± 10%
Table 2: Method Validation Summary for the Quantification of Nerol.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification stock_nerol Nerol Stock (1 mg/mL) working_standards Serial Dilution (1-1000 ng/mL) stock_nerol->working_standards stock_nerol_d2 This compound Stock (1 mg/mL) is_working IS Working Solution (100 ng/mL) stock_nerol_d2->is_working lc_separation UHPLC Separation (C18 Column) working_standards->lc_separation spike Spike with this compound is_working->spike sample Matrix Sample (e.g., Plasma) sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute reconstitute->lc_separation ms_detection Tandem MS Detection (APCI, Positive Ion Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification reporting Reporting Results quantification->reporting mapk_pathway Nerol Nerol CB2 Cannabinoid Receptor 2 (CB2) Nerol->CB2 activates Ras Ras CB2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors phosphorylates CellularResponse Cellular Response (e.g., Lipogenesis) TranscriptionFactors->CellularResponse regulates gene expression for

References

Application Notes and Protocols for Nerol-d2 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol-d2 is the deuterated form of Nerol, a naturally occurring monoterpene alcohol found in the essential oils of many plants. While this compound is primarily utilized as a stable isotope-labeled internal standard for quantitative analysis in techniques such as GC-MS or LC-MS, its non-deuterated counterpart, Nerol, has demonstrated significant biological activity.[1] This document provides detailed protocols for the potential use of this compound as a bioactive compound in cell culture, based on the known effects of Nerol.

Nerol has been shown to induce apoptosis in various cell types, a process linked to mitochondrial dysfunction, an increase in intracellular calcium (Ca2+), and the generation of reactive oxygen species (ROS).[1][2][3] Therefore, these application notes provide protocols to investigate these specific cellular responses.

Additionally, to address potential nomenclature confusion, this document includes a section detailing protocols related to the Dopamine D2 receptor, a key G-protein coupled receptor in the central nervous system.

Section 1: this compound as a Bioactive Compound

Based on the established biological activities of Nerol, the following protocols can be adapted for investigating the effects of this compound in mammalian cell culture. The primary assumption is that deuteration does not significantly alter the fundamental mechanism of action.

Mechanism of Action: Nerol-Induced Apoptosis

Nerol triggers a signaling cascade that leads to programmed cell death. The proposed mechanism involves the elevation of intracellular ROS and Ca2+ levels, which in turn leads to mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytosol, ultimately activating caspases and leading to apoptosis.[3][4]

Nerol_Signaling cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 This compound This compound Increase_ROS Increased ROS This compound->Increase_ROS Increase_Ca2 Increased Ca2+ This compound->Increase_Ca2 Cell_Membrane Cell Membrane Mitochondrial_Dysfunction Mitochondrial Dysfunction Increase_ROS->Mitochondrial_Dysfunction Increase_Ca2->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed signaling pathway for Nerol-induced apoptosis.
Quantitative Data Summary

The following table summarizes expected quantitative outcomes based on published data for Nerol. Researchers should perform dose-response and time-course experiments to determine the optimal concentrations and incubation times for this compound and their specific cell line.

ParameterAssayCell Type (Example)Nerol ConcentrationExpected ResultReference
Cell Viability MTT / CellTiter-Glo®HeLa0.5 - 5 mMDecrease in viabilityN/A
Apoptosis Annexin V / PI StainingJurkat1 - 4 mMIncrease in apoptotic cells[5][6]
ROS Levels ROS-Glo™ / DCFH-DAA5490.25 - 2 µL/mL5-25% increase in ROS[4][7][8]
Intracellular Ca2+ Fura-2 AM / GCaMPSH-SY5Y1 - 4 mMTransient increase in [Ca2+]i[9][10][11]

Note: The concentrations for Nerol in fungal studies (e.g., 0.25 µL/mL) should be converted to molarity and used as a starting point for mammalian cell culture experiments. The density of Nerol is approximately 0.879 g/mL.

Experimental Protocols

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Analysis Cell_Culture 1. Cell Seeding & Culture Nerol_d2_Prep 2. Prepare this compound Working Solutions Treatment 3. Treat Cells with This compound Nerol_d2_Prep->Treatment Apoptosis_Assay 4a. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay ROS_Assay 4b. ROS Detection (ROS-Glo™) Treatment->ROS_Assay Ca2_Assay 4c. Calcium Imaging (Fura-2 AM) Treatment->Ca2_Assay Data_Analysis 5. Data Acquisition & Analysis Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis Ca2_Assay->Data_Analysis

General experimental workflow for studying this compound effects.

1. Protocol for Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This protocol is designed to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-Buffered Saline (PBS)

    • Treated and untreated cell populations

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and culture to 70-80% confluency.

    • Treat cells with desired concentrations of this compound for the determined time.

    • Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

2. Protocol for Reactive Oxygen Species (ROS) Detection

This protocol uses a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Materials:

    • ROS-Glo™ H2O2 Assay (Promega) or 2',7'–dichlorofluorescin diacetate (DCFH-DA)

    • Cells cultured in a 96-well plate (black, clear bottom for microscopy)

    • Positive control (e.g., Menadione)

  • Procedure (using ROS-Glo™):

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Prepare this compound and control treatments in the culture medium.

    • Add the ROS-Glo™ H2O2 Substrate to the treatment solutions.

    • Remove the existing medium from the cells and add the treatment/substrate solutions.

    • Incubate for the desired treatment period (e.g., 2-6 hours) at 37°C.

    • Transfer 40 µL of the supernatant to a white 96-well plate.

    • Add 40 µL of ROS-Glo™ Detection Solution to each well and incubate for 20 minutes at room temperature.

    • Measure luminescence using a plate reader.[7]

3. Protocol for Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration using a fluorescent indicator.

  • Materials:

    • Fura-2 AM or Fluo-4 AM

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

    • Fluorescence microscope with an imaging system

  • Procedure:

    • Seed cells on glass-bottom dishes suitable for microscopy.

    • Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading solution for 30-45 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.

    • Mount the dish on the microscope stage and begin imaging.

    • Establish a baseline fluorescence reading.

    • Perfuse the cells with this compound containing buffer and record the changes in fluorescence intensity over time.

Section 2: Dopamine D2 Receptor Signaling Protocols

Given the potential for confusion between "this compound" and the "Dopamine D2 receptor," this section provides protocols for studying D2 receptor signaling, a common area of research in neuroscience and drug development.

Dopamine D2 Receptor Signaling Pathway

The Dopamine D2 receptor is a G-protein coupled receptor that primarily couples to Gi/o proteins. Activation of the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). It can also modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

D2_Signaling cluster_membrane Cell Membrane Dopamine Dopamine (Agonist) D2_Receptor D2 Receptor Dopamine->D2_Receptor Gi_Go Gi/o Protein D2_Receptor->Gi_Go AC Adenylyl Cyclase Gi_Go->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activation

Simplified Dopamine D2 receptor signaling pathway.
Protocol for Culturing and Assaying D2 Receptor-Expressing Cells

This protocol is suitable for commercially available cell lines such as CHO-K1 or HEK293 stably expressing the human Dopamine D2 receptor.[12][13][14][15]

  • Cell Culture:

    • Cell Line: CHO-K1/D2/Gα15 Stable Cell Line (e.g., GenScript M00152).

    • Growth Medium: Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and selection antibiotics (e.g., 200 µg/ml Zeocin and 100 µg/ml Hygromycin B).[12][15]

    • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

    • Subculturing: Passage cells when they reach 80-90% confluency, typically at a ratio of 1:8 to 1:15.[13]

  • Protocol for cAMP Assay:

    • Seed the CHO-K1/D2 cells in a 96-well plate and culture overnight.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 10-30 minutes to prevent cAMP degradation.

    • Add the D2 receptor agonist (e.g., Dopamine, with an expected EC50 of around 20 nM) or antagonist, along with an adenylyl cyclase stimulator like Forskolin.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable kit (e.g., a competitive immunoassay using HTRF or ELISA).

  • Protocol for Calcium Flux Assay (for Gα15 co-expressing lines):

    • Seed CHO-K1/D2/Gα15 cells in a black, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) as described in the this compound section.

    • Add the D2 receptor agonist to the wells.

    • Immediately measure the change in fluorescence using a FLIPR (Fluorometric Imaging Plate Reader) or a fluorescence plate reader. The Gα15 protein couples the Gi-activated receptor to the calcium signaling pathway.

Conclusion

These application notes provide a comprehensive framework for investigating the cellular effects of this compound, drawing upon the known biological activities of its non-deuterated form. The provided protocols for assessing apoptosis, ROS production, and calcium signaling offer a solid starting point for researchers. Furthermore, the inclusion of protocols for the Dopamine D2 receptor addresses a potential area of confusion and provides valuable information for those working in the field of neuroscience and pharmacology. It is essential to optimize these protocols for the specific cell lines and experimental conditions being used.

References

Application Notes and Protocols for the Use of Nerol-d2 as a Spike-in Standard in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of volatile and semi-volatile compounds in complex plant extracts is a critical challenge in natural product research, flavor and fragrance development, and the quality control of herbal medicines. Terpenoids, including the monoterpene alcohol nerol, are a diverse class of bioactive compounds responsible for the characteristic aroma and potential therapeutic effects of many plants. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of these compounds. However, variability in sample preparation, extraction efficiency, and instrument response can lead to inaccurate quantification.

The use of a stable isotope-labeled internal standard, such as nerol-d2, is the gold standard for achieving accurate and precise quantification of nerol in plant extracts. This method, known as isotope dilution mass spectrometry (IDMS), relies on the addition of a known amount of the deuterated standard to the sample prior to extraction. Because this compound is chemically identical to nerol, it co-elutes during chromatography and experiences similar extraction losses and ionization effects in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, compensating for variations in the analytical process.[1][2]

These application notes provide a detailed protocol for the use of this compound as a spike-in standard for the quantification of nerol in plant extracts using GC-MS.

Nerol Biosynthesis Pathway

Nerol is synthesized in plants via the methylerythritol phosphate (MEP) pathway, which produces the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then condensed to form geranyl pyrophosphate (GPP), the direct precursor to a wide array of monoterpenes.[2] The enzyme nerol synthase then catalyzes the conversion of GPP to nerol. Understanding this pathway is crucial for studies focused on the biosynthesis and metabolic engineering of terpenoids in plants.

Nerol_Biosynthesis Pyruvate Pyruvate + G3P MEP_pathway MEP Pathway Pyruvate->MEP_pathway IPP IPP MEP_pathway->IPP DMAPP DMAPP MEP_pathway->DMAPP GPP_Synthase GPP Synthase IPP->GPP_Synthase DMAPP->GPP_Synthase GPP Geranyl Pyrophosphate (GPP) GPP_Synthase->GPP Nerol_Synthase Nerol Synthase GPP->Nerol_Synthase Nerol Nerol Nerol_Synthase->Nerol Experimental_Workflow start Start weigh_sample Weigh Plant Material start->weigh_sample spike_is Spike with this compound weigh_sample->spike_is add_solvent Add Extraction Solvent spike_is->add_solvent sonicate Sonicate add_solvent->sonicate centrifuge Centrifuge sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_supernatant Dry with Na2SO4 collect_supernatant->dry_supernatant concentrate Concentrate Extract dry_supernatant->concentrate gcms_analysis GC-MS Analysis concentrate->gcms_analysis data_analysis Data Analysis & Quantification gcms_analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Quantitative Analysis of Nerol using Nerol-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol is a naturally occurring monoterpene alcohol found in the essential oils of many plants, including neroli, lemongrass, and hops. It is recognized for its pleasant, sweet, rose-like aroma and is utilized in the fragrance and flavor industries. In the pharmaceutical and biomedical research fields, nerol has garnered attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Consequently, robust and accurate analytical methods are essential for the quantification of nerol in various biological and environmental matrices.

This application note provides detailed protocols for the sample preparation and quantitative analysis of nerol using a stable isotope-labeled internal standard, Nerol-d2, coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a highly effective technique that corrects for variations in sample extraction, derivatization, and instrument response, thereby ensuring high accuracy and precision in quantitative analysis.[1][2][3][4]

Principle of Analysis: Stable Isotope Dilution with GC-MS

The quantitative analysis of nerol is based on the principle of stable isotope dilution analysis (SIDA). A known amount of this compound, which is chemically identical to nerol but has a higher mass due to the presence of deuterium atoms, is added to the sample at the beginning of the sample preparation process. Nerol and this compound co-elute chromatographically but are distinguished by the mass spectrometer based on their different mass-to-charge ratios (m/z). By measuring the ratio of the peak area of the analyte (nerol) to the peak area of the internal standard (this compound), the concentration of nerol in the original sample can be accurately determined. This method effectively compensates for any analyte loss during sample processing and instrumental analysis.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)

    • Nitrogen evaporator

    • Autosampler vials with inserts

    • Pipettes and pipette tips

    • Glassware (test tubes, flasks)

  • Reagents:

    • Nerol (analytical standard)

    • This compound (internal standard)

    • Hexane (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Deionized water

    • Sodium sulfate (anhydrous)

    • Formic acid

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of Nerol and this compound into separate 10 mL volumetric flasks.

    • Dissolve in methanol to the mark. These are the primary stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Nerol by serial dilution of the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation Protocols

Two common sample preparation techniques are presented below: Liquid-Liquid Extraction (LLE) for biological fluids like plasma, and Solid-Phase Extraction (SPE) for aqueous samples like water.

This protocol is adapted from general procedures for the extraction of terpenes from biological matrices.[5][6]

  • Sample Aliquoting: Pipette 500 µL of plasma sample into a clean glass test tube.

  • Internal Standard Spiking: Add 50 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample, calibration standard, and quality control sample.

  • Vortexing: Briefly vortex the tubes to ensure thorough mixing.

  • Extraction:

    • Add 2 mL of hexane:ethyl acetate (9:1, v/v) to each tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.

  • Second Extraction (Optional but Recommended): Repeat the extraction step with another 2 mL of the hexane:ethyl acetate mixture to improve recovery. Combine the organic layers.

  • Drying: Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate.

  • Transfer: Transfer the reconstituted sample to an autosampler vial with a micro-insert for GC-MS analysis.

This protocol is based on general SPE methods for the extraction of organic compounds from water.[7][8][9]

  • Sample Aliquoting: Measure 10 mL of the aqueous sample into a glass container.

  • Internal Standard Spiking: Add 50 µL of the 100 ng/mL this compound internal standard working solution.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the entire 10 mL sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove excess water.

  • Elution: Elute the retained nerol and this compound from the cartridge with 5 mL of dichloromethane into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.

  • Transfer: Transfer the reconstituted sample to an autosampler vial with a micro-insert for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of nerol. These may need to be optimized for your specific instrument.[10][11][12][13]

  • Gas Chromatograph:

    • Column: SLB®-5ms fused silica capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold: 5 minutes at 250 °C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (suggested):

      • Nerol: m/z 69, 93, 121 (quantifier), 136

      • This compound: m/z 71, 95, 123 (quantifier), 138

Data Presentation and Quantitative Analysis

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of nerol to the peak area of this compound against the concentration of the nerol calibration standards. A linear regression analysis is then applied to the data.

Quantification of Nerol in Samples

The concentration of nerol in the unknown samples is calculated using the linear regression equation obtained from the calibration curve.

Quantitative Data Summary

The following table presents a representative example of data that would be generated for a calibration curve for the analysis of nerol using this compound as an internal standard.

Calibration LevelNerol Concentration (ng/mL)Nerol Peak AreaThis compound Peak AreaPeak Area Ratio (Nerol/Nerol-d2)
111,520150,5000.0101
257,650151,2000.0506
31015,300150,8000.1015
45075,800149,9000.5057
5100151,200150,1001.0073
6500755,000149,5005.0502
710001,510,000150,30010.0466
QC Low (5 ng/mL) -7,590150,1000.0506
QC Mid (100 ng/mL) -152,100150,8001.0086
QC High (800 ng/mL) -1,205,000149,7008.0494

Calibration Curve Parameters (Example):

  • Linear Regression Equation: y = 0.0101x + 0.0005

  • Correlation Coefficient (r²): 0.9998

Workflow Diagram

The following diagram illustrates the overall experimental workflow for the quantitative analysis of nerol using this compound as an internal standard.

Nerol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lle LLE Protocol cluster_spe SPE Protocol cluster_analysis Analysis & Data Processing sample Sample Collection (e.g., Plasma, Water) spike Spike with This compound (IS) sample->spike lle_extraction Liquid-Liquid Extraction spike->lle_extraction Plasma spe_load SPE Loading spike->spe_load Water lle_dry Drying with Na2SO4 lle_extraction->lle_dry lle_evap Evaporation lle_dry->lle_evap lle_recon Reconstitution lle_evap->lle_recon gcms GC-MS Analysis (SIM Mode) lle_recon->gcms spe_wash Washing spe_load->spe_wash spe_elute Elution spe_wash->spe_elute spe_evap Evaporation spe_elute->spe_evap spe_recon Reconstitution spe_evap->spe_recon spe_recon->gcms data_proc Data Processing (Peak Integration) gcms->data_proc quant Quantification (Calibration Curve) data_proc->quant report Final Report quant->report

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for Quantitative Analysis using Nerol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol, an acyclic monoterpene alcohol, is a naturally occurring fragrance compound found in the essential oils of various plants. It is widely used in the food, cosmetics, and pharmaceutical industries. Accurate and precise quantification of nerol in complex matrices is crucial for quality control, pharmacokinetic studies, and metabolic research. The use of a stable isotope-labeled internal standard, such as Nerol-d2 (deuterated nerol), is the gold standard for quantitative analysis by mass spectrometry. The co-elution of the deuterated standard with the native analyte allows for correction of variations in sample preparation and instrument response, leading to highly reliable data.[1][2]

These application notes provide a detailed protocol for the construction of a calibration curve for nerol using this compound as an internal standard, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS).

Key Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Objective: To prepare stock solutions and a dilution series for both nerol and the internal standard, this compound.

Materials:

  • Nerol (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of nerol in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solution Preparation:

    • Prepare a 10 µg/mL working standard solution of nerol by diluting the stock solution with methanol.

    • Prepare a 5 µg/mL working internal standard solution of this compound by diluting the stock solution with methanol.

  • Calibration Curve Standards Preparation:

    • Prepare a series of calibration standards by spiking the nerol working standard into a suitable matrix (e.g., blank plasma, wine, or the solvent used for sample extraction).

    • A typical concentration range for the calibration curve is 0.010–5 µg/mL.[1]

    • To each calibration standard, add a fixed concentration of the this compound internal standard (e.g., 100 ng/mL).

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

Objective: To extract nerol and this compound from a biological matrix (e.g., plasma).

Materials:

  • Plasma samples

  • This compound internal standard working solution

  • Acetonitrile

  • n-Hexane

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Add 500 µL of n-hexane for extraction.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (n-hexane) to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of methanol for GC-MS analysis.

Protocol 3: GC-MS Analysis

Objective: To analyze the prepared samples using Gas Chromatography-Mass Spectrometry.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for nerol and this compound.

Data Presentation

Table 1: Example Calibration Curve Data

Standard Concentration (µg/mL)Analyte (Nerol) Peak AreaIS (this compound) Peak AreaPeak Area Ratio (Analyte/IS)
0.0101,500100,0000.015
0.0507,800102,0000.076
0.10015,500101,5000.153
0.50076,00099,8000.762
1.00152,000100,5001.512
2.50380,00099,5003.819
5.00755,000101,0007.475

Table 2: Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²)> 0.995> 0.99
LLOQ0.010 µg/mLSignal-to-Noise > 10
Accuracy (% Recovery)95-105%85-115%
Precision (%RSD)< 10%< 15%

Mandatory Visualization

Nerol Biosynthesis Pathway

The following diagram illustrates the metabolic pathway for the biosynthesis of nerol.

Nerol_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_Terpenoid Monoterpene Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP_ref DMAPP_ref GPP Geranyl Pyrophosphate (GPP) Nerol Nerol GPP->Nerol IPP_ref->GPP DMAPP_ref->GPP

Caption: Biosynthesis pathway of Nerol from Acetyl-CoA.

Experimental Workflow for Calibration Curve Construction

The following diagram outlines the workflow for constructing a calibration curve using this compound as an internal standard.

Calibration_Workflow PrepStandards Prepare Nerol and This compound Stock Solutions SpikeMatrix Spike Blank Matrix with Nerol and this compound PrepStandards->SpikeMatrix Extraction Liquid-Liquid Extraction SpikeMatrix->Extraction GCMS GC-MS Analysis (SIM Mode) Extraction->GCMS DataProcessing Peak Integration and Area Ratio Calculation GCMS->DataProcessing PlotCurve Plot Peak Area Ratio vs. Concentration DataProcessing->PlotCurve Regression Linear Regression Analysis (y = mx + c, r²) PlotCurve->Regression

References

Application Notes and Protocols for the Use of Deuterated Standards in Essential Oil Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of deuterated internal standards for the accurate quantification of components in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis, correcting for variability in sample preparation and instrument response.[1]

Introduction: The Advantage of Deuterated Standards

Essential oils are complex mixtures of volatile compounds, and their quantitative analysis presents numerous challenges.[2] The use of a deuterated internal standard, a version of the analyte where one or more hydrogen atoms are replaced by deuterium, offers significant advantages for accurate and precise quantification.[3][4]

Key Benefits:

  • Improved Accuracy and Precision: Deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts. This means they co-elute during chromatography and experience similar ionization and fragmentation in the mass spectrometer, effectively correcting for variations in injection volume, matrix effects, and instrument drift.

  • Enhanced Method Robustness: By compensating for sample loss during preparation and extraction, deuterated standards lead to more reliable and reproducible results.

  • Gold Standard for Quantification: Isotope dilution mass spectrometry, which utilizes deuterated internal standards, is considered a definitive method for quantitative analysis.

Experimental Protocols

This section details a generalized protocol for the quantification of a target analyte in an essential oil sample using a corresponding deuterated internal standard. As a specific example, the quantification of linalool in lavender oil using linalool-d3 is described.

Materials and Reagents
  • Essential Oil Sample: e.g., Lavender oil (Lavandula angustifolia)

  • Analyte Standard: e.g., Linalool (≥98% purity)

  • Deuterated Internal Standard: e.g., Linalool-d3

  • Solvent: Hexane or Ethyl Acetate (GC grade)

  • Calibrated micropipettes and vials

Preparation of Standard and Sample Solutions

2.2.1. Stock Solutions (1000 µg/mL)

  • Analyte Stock Solution: Accurately weigh approximately 10 mg of the analyte standard (e.g., linalool) and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution: Accurately weigh approximately 10 mg of the deuterated internal standard (e.g., linalool-d3) and dissolve it in 10 mL of hexane in a volumetric flask.

2.2.2. Working Standard Solutions

  • Prepare a series of calibration standards by diluting the analyte stock solution with hexane to achieve the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

  • Spike each calibration standard and a blank sample with the deuterated internal standard stock solution to a final concentration of, for example, 10 µg/mL.

2.2.3. Sample Preparation

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a known amount of the deuterated internal standard stock solution (e.g., to achieve a final concentration of 10 µg/mL after dilution).

  • Dilute to the mark with hexane and mix thoroughly.

GC-MS Analysis

2.3.1. Instrumentation

  • A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.

2.3.2. Chromatographic Conditions (Example for Linalool)

  • Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 1:25 or as appropriate).

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 3 °C/min to 240 °C and hold for 5 minutes.[5]

2.3.3. Mass Spectrometer Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor the characteristic ions for the analyte and the deuterated internal standard. For example:

      • Linalool: m/z 71, 93, 121

      • Linalool-d3: m/z 74, 96, 124

Data Analysis
  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the deuterated internal standard against the concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the essential oil sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Quantitative Data Summary

The following tables provide an example of the method validation parameters that should be assessed when developing a quantitative GC-MS method for essential oil analysis using deuterated internal standards. The data presented here is illustrative and based on typical performance characteristics reported in the literature for similar analyses.[1][2]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
Linalool0.5 - 100y = 1.234x + 0.015> 0.995
Menthol5 - 1000y = 0.987x - 0.005> 0.99

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=6)Recovery (%)Precision (RSD, %)
Linalool109.8 ± 0.498< 5
Linalool5051.2 ± 2.0102.4< 4
Linalool10099.5 ± 3.599.5< 4

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Linalool0.10.5
Citronellal0.020.1
Patchouli oil0.0050.02

Synthesis of Deuterated Standards

The synthesis of deuterated standards is a critical step in the application of isotope dilution mass spectrometry. While various methods exist, a common approach for introducing deuterium into organic molecules is through reduction using a deuterated reducing agent or by H-D exchange reactions.

For example, deuterated linalool can be synthesized from a suitable precursor like citral. The aldehyde group of citral can be reduced to an alcohol using a deuterated reducing agent such as sodium borodeuteride (NaBD4), which will introduce a deuterium atom at the carbon bearing the hydroxyl group. Further synthetic modifications can introduce additional deuterium atoms at specific positions if required.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock Solution cal_standards Calibration Standards stock_analyte->cal_standards Dilution stock_is Deuterated IS Stock Solution stock_is->cal_standards Spiking sample_prep Sample Preparation stock_is->sample_prep Spiking gcms GC-MS Analysis (SIM Mode) cal_standards->gcms sample_prep->gcms peak_integration Peak Area Integration gcms->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve quantification Quantification of Analyte in Sample peak_integration->quantification cal_curve->quantification

Caption: Experimental workflow for quantitative analysis.

Logical Relationship of Method Validation

method_validation cluster_validation Method Validation Parameters cluster_goal Overall Goal Accuracy Accuracy (Recovery) ReliableMethod Reliable & Validated Quantitative Method Accuracy->ReliableMethod Precision Precision (Repeatability) Precision->ReliableMethod Linearity Linearity & Range Linearity->ReliableMethod Specificity Specificity (Selectivity) Specificity->ReliableMethod LOD Limit of Detection LOD->ReliableMethod LOQ Limit of Quantification LOQ->ReliableMethod Robustness Robustness Robustness->ReliableMethod

Caption: Key parameters for method validation.

References

Application Notes and Protocols for the Synthesis of Custom Deuterated Nerol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with its heavy isotope, deuterium, can significantly alter the metabolic fate of a drug molecule, often leading to an improved pharmacokinetic profile due to the kinetic isotope effect. Nerol, a naturally occurring monoterpene alcohol, and its derivatives are of interest in various fields, including fragrance, flavoring, and as potential therapeutic agents. The ability to introduce deuterium at specific positions within the nerol scaffold allows for detailed studies of its metabolism, mechanism of action, and can lead to the development of novel, more effective drug candidates.

These application notes provide a comprehensive overview of synthetic strategies for the preparation of custom deuterated nerol isomers. Detailed protocols for established methods, guidance on the selection of appropriate deuteration techniques, and analytical procedures for the characterization of the final products are presented.

Synthetic Strategies for Deuterated Nerol Isomers

The selection of a synthetic strategy for a custom deuterated nerol isomer depends on the desired location of the deuterium label(s). The following section outlines several approaches for selective deuteration of the nerol backbone.

Deuteration at the C-1 Position via Wittig Reaction

A robust method for introducing two deuterium atoms at the C-1 position of nerol derivatives involves a Wittig reaction between a deuterated phosphonium ylide and a suitable aldehyde or ketone. This approach offers high levels of deuterium incorporation and stereochemical control. A detailed protocol for the synthesis of a C-1 dideuterated 9-hydroxynerol is provided below, which can be adapted for other nerol analogues.[1]

Selective Deuteration of Methyl Groups

The methyl groups of nerol can be selectively deuterated through a C-H silylation and oxidation sequence. This method allows for the functionalization of a specific methyl group, which can then be substituted with deuterium.[2][3][4] This late-stage functionalization is particularly useful for modifying complex terpene structures.

Deuteration of Allylic Positions
Isotopic Exchange on the Nerol Backbone

Direct hydrogen-deuterium exchange on the nerol skeleton can be achieved using transition metal catalysts in the presence of a deuterium source, such as deuterium oxide (D₂O).[7] This method can lead to the incorporation of deuterium at multiple sites, and the degree of deuteration can be controlled by the reaction time and temperature.

Experimental Protocols

Protocol 1: Synthesis of (2Z,6E)-1,1-Dideuterio-9-hydroxy-3,7-dimethylocta-2,6-dien-1-ol (C-1 Dideuterated 9-Hydroxynerol)

This protocol is adapted from the work of Findlay and Mackay for the synthesis of a C-1 dideuterated nerol derivative via a Wittig reaction.[1]

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Preparation of Deuterated Phosphonium Salt cluster_step2 Step 2: Ylide Formation cluster_step3 Step 3: Wittig Reaction cluster_step4 Step 4: Deprotection A 1,1-Dideutero-6-iodo-3-methyl-2-hexene C (Z)-1,1-Dideutero-6-(triphenylphosphonium)-3-methyl-2-hexen-1-ol iodide A->C Reflux in Toluene B Triphenylphosphine B->C D Phosphonium Salt (from Step 1) F Corresponding Ylide D->F E n-Butyllithium E->F in THF, -78°C to RT G Ylide (from Step 2) I Protected Dideuterated 9-Hydroxynerol G->I H Tetrahydropyranyl ether of Hydroxyacetone H->I in THF, -78°C to RT J Protected Product (from Step 3) L Final Product: C-1 Dideuterated 9-Hydroxynerol J->L K Acidic Workup (e.g., p-TsOH in MeOH) K->L Radical_Deuteration_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Workup & Purification A Nerol Substrate D Generation of Terpene Radical A->D Initiation B Radical Initiator (e.g., AIBN) B->D C Deuterium Source (e.g., (Bu)3SnD) E Deuterium Atom Transfer C->E D->E F Deuterated Nerol Isomer E->F G Quenching F->G H Extraction G->H I Chromatography (HPLC/GC) H->I J Characterization (NMR, MS) I->J Synthesis_Choice cluster_positions Target Position cluster_methods Recommended Synthetic Method A Desired Deuteration Pattern on Nerol B C-1 Position A->B C Methyl Groups A->C D Allylic Positions A->D E Multiple/Non-specific Positions A->E F Wittig Reaction with Deuterated Ylide B->F G C-H Silylation/Oxidation followed by Deuteration C->G H Transition Metal-Catalyzed H/D Exchange or Radical Deuteration D->H I Direct H/D Exchange with D2O and Catalyst E->I

References

Application Notes and Protocols for High-Purity Nerol-d2 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol-d2 is the deuterated form of Nerol, a naturally occurring monoterpene alcohol found in the essential oils of many plants, including lemongrass and hops.[1] Due to its structural similarity to its unlabeled counterpart, this compound serves as an excellent internal standard for quantitative analysis by mass spectrometry (MS).[2] The incorporation of deuterium atoms results in a higher mass-to-charge ratio (m/z), allowing for its differentiation from endogenous Nerol in biological samples, without significantly altering its chemical and physical properties.[3] This ensures that this compound co-elutes with Nerol during chromatographic separation and exhibits similar ionization efficiency, leading to accurate and precise quantification.[4] High-purity this compound is particularly critical for sensitive applications in metabolomics, pharmacokinetic studies, and research investigating the biological activities of Nerol.

Applications of this compound

The primary application of high-purity this compound is as an internal standard in quantitative mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2] These techniques are instrumental in various research areas:

  • Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Nerol in preclinical and clinical studies.

  • Metabolomics: To quantify changes in Nerol levels in biological systems in response to various stimuli or disease states.

  • Biomarker Discovery: To investigate the potential of Nerol as a biomarker for certain physiological or pathological conditions.

  • Food and Beverage Analysis: For the precise quantification of Nerol in products like wine, where it contributes to the flavor and aroma profile.[5][6][7]

  • Cosmetics and Fragrance Research: To monitor the concentration and stability of Nerol in various formulations.

Beyond its use as an internal standard, this compound can also be employed as a tracer to elucidate the metabolic fate of Nerol in cellular and animal models.[2]

Quantitative Data

The following table summarizes the typical specifications for high-purity this compound available for research purposes. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

ParameterSpecificationMethod of Analysis
Chemical Purity ≥98%GC-MS, NMR
Isotopic Purity ≥99 atom % DMass Spectrometry
Deuterium Incorporation 2 Deuterium AtomsMass Spectrometry
Molecular Formula C₁₀H₁₆D₂O-
Molecular Weight 156.28 g/mol -
Appearance Colorless to pale yellow oilVisual Inspection

Experimental Protocols

Protocol 1: Quantification of Nerol in Plasma using LC-MS/MS

This protocol outlines a general procedure for the quantification of Nerol in a biological matrix, such as plasma, using this compound as an internal standard.

1. Materials and Reagents:

  • Nerol analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Plasma samples (e.g., human, mouse, rat)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with a C18 column

2. Preparation of Solutions:

  • Nerol Stock Solution (1 mg/mL): Accurately weigh and dissolve Nerol in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Nerol stock solution with 50:50 methanol:water.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound IS stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions (Example):

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to achieve separation of Nerol from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Monitor specific precursor-to-product ion transitions for both Nerol and this compound.

5. Data Analysis:

  • Calculate the peak area ratio of Nerol to this compound for each sample and standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Nerol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of Nerol in Plant Extracts using GC-MS

This protocol provides a general method for the quantification of Nerol in plant extracts with this compound as the internal standard.

1. Materials and Reagents:

  • Nerol analytical standard

  • This compound internal standard

  • Hexane, GC grade

  • Ethanol, analytical grade

  • Sodium sulfate, anhydrous

  • Plant material (e.g., leaves, flowers)

  • Mortar and pestle or homogenizer

  • Centrifuge tubes

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation (Solvent Extraction):

  • Homogenize a known weight of the plant material in a suitable solvent such as ethanol.

  • Spike the extract with a known amount of this compound internal standard solution.

  • Perform a liquid-liquid extraction with hexane.

  • Collect the hexane layer and dry it over anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen.

  • Inject an aliquot of the concentrated extract into the GC-MS system.

3. GC-MS Conditions (Example):

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow rate

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a suitable rate.

  • Mass Spectrometer: Quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Detection Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for both Nerol and this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Spike with This compound (IS) sample->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms Inject data_processing Data Processing (Peak Area Ratio) lc_ms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: Experimental workflow for the quantification of Nerol in a biological sample.

quantification_logic cluster_analyte Analyte (Nerol) cluster_is Internal Standard (this compound) analyte_peak Analyte Peak Area (Variable) ratio Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak IS Peak Area (Constant Reference) is_peak->ratio calibration Calibration Curve ratio->calibration concentration Accurate Concentration calibration->concentration

Caption: Logical relationship for quantification using an internal standard.

nerol_signaling cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway nerol Nerol pi3k PI3K nerol->pi3k mapk MAPK (e.g., ERK, p38) nerol->mapk akt AKT pi3k->akt cell_response Cellular Responses (e.g., Anti-inflammatory, Cardioprotective) akt->cell_response mapk->cell_response

Caption: Simplified signaling pathways potentially modulated by Nerol.

References

Troubleshooting & Optimization

Technical Support Center: Nerol-d2 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for Nerol-d2 in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in mass spectrometry?

A1: this compound ([²H₂]-Nerol) is a deuterated form of Nerol, a naturally occurring monoterpene alcohol. In mass spectrometry, it is most commonly used as an internal standard (IS) for the quantitative analysis of Nerol and other structurally similar terpenes.[1][2] The key advantages of using a stable isotope-labeled standard like this compound are that it co-elutes with the non-labeled analyte and behaves similarly during sample preparation and ionization, which helps to correct for matrix effects and variations in instrument response.[3][4]

Q2: What are the primary challenges when analyzing this compound by MS?

A2: The main challenges include:

  • Low Signal Intensity: this compound, like other terpenes, can be volatile, and improper sample handling can lead to loss of the analyte before analysis. Ionization efficiency can also be a factor.

  • High Background Noise: Complex sample matrices (e.g., biological fluids, plant extracts) can introduce interfering compounds that co-elute with this compound, increasing the chemical noise and reducing the S/N ratio.[5]

  • Isotope Effects: Although designed to mimic the native compound, deuteration can sometimes cause slight shifts in chromatographic retention time and variations in fragmentation patterns or ionization efficiency compared to the non-deuterated analog.[3][6]

  • In-source Fragmentation or Degradation: Terpenes can be thermally labile, and improper temperature settings in the GC inlet or MS ion source can cause degradation or unwanted fragmentation, leading to a diminished signal for the target ion.[1]

Q3: What are the key experimental factors that influence the signal-to-noise ratio for this compound?

A3: The S/N ratio is primarily influenced by three areas:

  • Sample Preparation: The cleanliness of the sample is critical. Effective removal of matrix components can significantly reduce background noise.[5][7] The choice of solvent and final analyte concentration also plays a crucial role.[8]

  • Chromatographic and MS Instrument Parameters: Optimization of GC (or LC) conditions ensures good peak shape and separation from interferences. MS parameters, such as ionization mode, source temperatures, and data acquisition mode (e.g., SCAN vs. Selected Ion Monitoring - SIM), have a direct and significant impact on signal intensity and noise levels.[5][9]

  • Data Acquisition and Processing: The choice of data acquisition mode is paramount. Using Selected Ion Monitoring (SIM) mode instead of full-scan mode dramatically improves the S/N ratio by focusing the detector on specific ions of interest.[10] Additionally, modern digital detectors can improve signal detection for low-intensity ions.[11][12]

Troubleshooting Guides

Problem: I am observing a very low or non-existent signal for this compound.

This is a common issue that can often be resolved by systematically evaluating your sample preparation and instrument settings.

The following workflow can help pinpoint the source of a weak signal.

start Low or No Signal for this compound check_prep Verify Sample Preparation start->check_prep check_gc Optimize GC Parameters start->check_gc check_ms Optimize MS Parameters start->check_ms prep_conc Is concentration appropriate? (e.g., 0.1-10 µg/mL) check_prep->prep_conc prep_solvent Is the solvent volatile and compatible (e.g., Ethyl Acetate)? check_prep->prep_solvent prep_degrade Potential for degradation during preparation? check_prep->prep_degrade gc_inlet Inlet Temp Too High/Low? check_gc->gc_inlet gc_flow Carrier Gas Flow Rate Correct? check_gc->gc_flow gc_split Is split ratio too high? check_gc->gc_split ms_mode Using SIM Mode? check_ms->ms_mode ms_ions Are correct m/z values selected? check_ms->ms_ions ms_source Is Ion Source Clean and Temp Optimized? check_ms->ms_source success Signal Improved prep_conc->success prep_solvent->success prep_degrade->success gc_inlet->success gc_flow->success gc_split->success ms_mode->success ms_ions->success ms_source->success

A troubleshooting workflow for diagnosing low S/N for this compound.

1. Review Sample Preparation

Poor sample preparation is a leading cause of weak signals. Ensure your protocol is optimized and minimizes analyte loss.

Experimental Protocol: Preparation of this compound Working Standard

  • Stock Solution: Prepare a stock solution of this compound at a concentration of ~1000 µg/mL in a volatile solvent like isopropanol or ethyl acetate.

  • Serial Dilutions: Perform serial dilutions to create working standards. Typical calibration ranges for terpene analysis span from approximately 0.04 µg/mL to 500 µg/mL.[13][14] For use as an internal standard, a final concentration of 1-10 µg/mL is often sufficient.

  • Solvent Choice: Use high-purity, volatile solvents. Avoid non-volatile buffers or salts (e.g., PBS, NaCl, KCL) as they are incompatible with ESI and can contaminate the MS source.[7] If you must use solvents like DMSO, ensure they are diluted at least 20-fold.[8]

  • Sample Cleanliness: For complex matrices, perform a sample cleanup step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences.[5][15]

  • Final Check: Before injection, centrifuge or filter the sample to remove particulates, which can clog the injector or column.[7]

Table 1: Sample Preparation Best Practices

DoDo Not
Use high-purity, volatile solvents (e.g., MeOH, ACN, Ethyl Acetate).[8]Use non-volatile buffers or high concentrations of mineral salts.[7]
Keep analyte concentrations low (e.g., start in the low µg/mL range).[7]Use Trifluoroacetic acid (TFA), as it can cause ion suppression.[7]
Centrifuge or filter samples to remove particulates.[7]Inject samples with visible precipitates.[8]
Run blank samples (solvent only) to check for system contamination.[8]Assume a "dilute and shoot" approach will work for complex samples.[16]

2. Optimize GC-MS Instrument Parameters

Incorrect instrument settings can prevent the analyte from ever reaching the detector or being detected efficiently. The parameters below are typical for terpene analysis via GC-MS.

Table 2: Recommended GC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale & Notes
GC Inlet
Injection ModeSplitless or low split ratio (e.g., 10:1 to 20:1)Maximizes the amount of analyte transferred to the column, boosting signal. A higher split may be needed for very concentrated samples.[14]
Inlet Temperature225-250 °CBalances efficient volatilization with minimizing thermal degradation of terpenes.[15]
LinerUse a liner with glass wool (e.g., Topaz liner)Promotes uniform volatilization and traps non-volatile matrix components.[14]
GC Column & Oven
Column TypeMid-polar (e.g., Rxi-624Sil MS, DB-624)Provides good separation for terpenes.[14] Dimensions like 30 m x 0.25 mm x 1.4 µm are common.[14]
Carrier GasHelium or HydrogenMaintain a constant flow rate (e.g., 1.0-1.5 mL/min).[15]
Oven ProgramStart at a low temperature (e.g., 40-80 °C) and ramp up.Example: Hold at 80°C for 2 min, ramp to 170°C at 25°C/min, then ramp to 250°C at 15°C/min.[15] This separates volatile compounds effectively.
MS Detector
Ionization ModeElectron Ionization (EI)Standard for GC-MS, provides reproducible fragmentation patterns.
Ion Source Temp.200-230 °CA critical parameter to optimize. Too high can cause excessive fragmentation; too low reduces ionization efficiency.
Quadrupole Temp.~150 °CA typical starting point.[17]
Acquisition ModeSelected Ion Monitoring (SIM) This is the most critical parameter for improving S/N. Instead of scanning all masses, the detector focuses only on specific ions for this compound.[10]
Solvent Delay1-2 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.[17]
Problem: My this compound signal is present, but the background noise is too high.

High background noise obscures your analyte signal, making detection and integration difficult. This is often caused by matrix effects or system contamination.

For quantitative analysis, SIM mode is vastly superior to full-scan (SCAN) mode for improving S/N. By monitoring only a few characteristic ions of this compound, the vast majority of chemical noise from other m/z values is eliminated.

cluster_0 Full SCAN Mode cluster_1 Selected Ion Monitoring (SIM) Mode SCAN MS detector measures all ions in a mass range (e.g., m/z 40-400) Noise_Scan High Background Noise (ions from matrix, column bleed, etc.) SCAN->Noise_Scan Signal_Scan This compound Signal SCAN->Signal_Scan Result_Scan Low S/N Ratio Noise_Scan->Result_Scan Signal_Scan->Result_Scan SIM MS detector focuses only on specific this compound ions (e.g., m/z 71, 95, 123) Noise_SIM Background Noise Ignored SIM->Noise_SIM Signal_SIM This compound Signal (Increased Dwell Time) SIM->Signal_SIM Result_SIM High S/N Ratio Noise_SIM->Result_SIM Signal_SIM->Result_SIM

Comparison of SCAN vs. SIM mode for S/N enhancement.

To use SIM mode effectively, you must know the characteristic fragment ions of this compound. These can be determined by first running a standard in SCAN mode. For non-deuterated Nerol, common ions include m/z 69, 93, and 121. The deuterated version will have slightly different masses. For example, a study on deuterated geraniol and nerol ([²H₇]-nerol) used ions such as m/z 98, 99, and 126.[1] It is crucial to determine the specific fragmentation pattern for your this compound standard on your instrument.

If your samples are in a complex matrix (e.g., cannabis flower, plasma, wine), a cleanup step is essential to reduce noise.

sample Raw Sample (e.g., Plasma, Plant Homogenate) extraction Liquid Extraction (e.g., with Ethyl Acetate) sample->extraction cleanup Sample Cleanup (SPE or LLE) extraction->cleanup evap Evaporation & Reconstitution in clean, volatile solvent cleanup->evap injection Injection into GC-MS evap->injection noise1 High Matrix Content (Lipids, Pigments, Salts) noise1->sample noise2 Interfering Compounds noise2->extraction noise3 Concentrates Impurities if solvent is not pure noise3->evap

A generalized workflow for sample preparation to reduce matrix noise.

References

Technical Support Center: Analysis of Nerol-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Nerol-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of this compound, particularly when resolving it from interfering peaks.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in analytical chemistry?

This compound is a deuterated form of Nerol, a naturally occurring monoterpene alcohol. Its primary application is as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise quantification of the target analyte (non-deuterated Nerol).[2]

Q2: Why does my this compound internal standard have a slightly different retention time than the native Nerol analyte?

This phenomenon is known as the "deuterium isotope effect".[3] Deuterated compounds can exhibit slightly different physicochemical properties compared to their non-deuterated counterparts. This can result in a small shift in retention time, with deuterated compounds often eluting slightly earlier in reversed-phase chromatography.[3] While this shift is usually small, it can be problematic if it leads to differential matrix effects, where the analyte and internal standard are affected differently by other components in the sample matrix.[3]

Q3: I am observing co-elution of this compound with other compounds. What are the likely interfering peaks?

The most common interfering peak for this compound is its non-deuterated counterpart, Nerol, and its geometric isomer, Geraniol. Nerol and Geraniol are often present in the same samples and have very similar boiling points and polarities, making their separation challenging. Other terpenes and terpenoids commonly found in complex matrices such as essential oils and cannabis extracts can also co-elute with this compound. These may include, but are not limited to, β-citronellol, linalool, and various isomers of pinene.[4]

Q4: How can I confirm if my this compound is undergoing isotopic exchange (H/D exchange)?

To confirm isotopic exchange, you can monitor the mass spectrum of the this compound standard in a blank matrix over time. An increase in the signal corresponding to the unlabeled Nerol or partially deuterated species would indicate that deuterium atoms are being replaced by hydrogen atoms from the solvent or matrix. To mitigate this, it is advisable to use internal standards where the deuterium atoms are located on stable carbon positions rather than on heteroatoms like oxygen (e.g., in a hydroxyl group).[3] Additionally, avoid storing or preparing deuterated standards in acidic or basic solutions, as these conditions can catalyze H/D exchange.[5]

Troubleshooting Guide: Resolving this compound from Interfering Peaks

This guide provides a systematic approach to troubleshooting and resolving issues related to the co-elution of this compound with interfering peaks during GC analysis.

Diagram: Troubleshooting Workflow for Co-eluting Peaks

cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Mass Spectrometry Optimization cluster_3 Resolution Co-eluting Peaks Observed Co-eluting Peaks Observed Optimize Temperature Program Optimize Temperature Program Co-eluting Peaks Observed->Optimize Temperature Program Start Here Select Unique Quantifier Ions Select Unique Quantifier Ions Co-eluting Peaks Observed->Select Unique Quantifier Ions Change Column Polarity Change Column Polarity Optimize Temperature Program->Change Column Polarity If unresolved Adjust Carrier Gas Flow Rate Adjust Carrier Gas Flow Rate Change Column Polarity->Adjust Carrier Gas Flow Rate If unresolved Consider 2D-GC Consider 2D-GC Adjust Carrier Gas Flow Rate->Consider 2D-GC For complex matrices Peaks Resolved Peaks Resolved Consider 2D-GC->Peaks Resolved Check for Isotopic Overlap Check for Isotopic Overlap Select Unique Quantifier Ions->Check for Isotopic Overlap Check for Isotopic Overlap->Peaks Resolved

Caption: A logical workflow for troubleshooting co-eluting peaks in GC-MS analysis.

Step-by-Step Troubleshooting
  • Optimize the GC Temperature Program:

    • Symptom: Poor resolution between this compound and an interfering peak.

    • Solution: Lowering the initial oven temperature and using a slower temperature ramp rate can improve the separation of volatile compounds like terpenes. For example, decreasing the ramp rate from 10°C/min to 5°C/min can significantly enhance resolution. Conversely, for later eluting compounds, a faster ramp at the end of the run can sharpen peaks.

  • Select an Appropriate GC Column:

    • Symptom: Persistent co-elution of this compound and isomers like Geraniol.

    • Solution: The choice of stationary phase is critical. For separating terpene isomers, a mid-polarity column (e.g., a phenyl-substituted polysiloxane like a DB-5ms or EL-5) is often a good starting point. If co-elution persists, switching to a more polar stationary phase, such as one containing polyethylene glycol (e.g., a Carbowax-type column), can alter the elution order and improve separation.

  • Adjust Carrier Gas Flow Rate:

    • Symptom: Broad peaks and poor resolution.

    • Solution: The linear velocity of the carrier gas (typically Helium or Hydrogen) affects chromatographic efficiency. Ensure the flow rate is optimized for the column dimensions and carrier gas being used. A flow rate that is too high or too low can lead to band broadening and reduced resolution.

  • Utilize Mass Spectrometry for Deconvolution:

    • Symptom: Chromatographic peaks are not fully resolved, but not completely overlapping.

    • Solution: Even with some chromatographic overlap, mass spectrometry can often differentiate between this compound and interfering compounds if they have unique mass-to-charge (m/z) ratios. Select a quantifier ion for this compound that is not present in the mass spectrum of the co-eluting peak.

  • Consider Two-Dimensional Gas Chromatography (GCxGC):

    • Symptom: Analysis of highly complex samples where single-column GC cannot provide adequate separation.

    • Solution: GCxGC utilizes two columns with different stationary phases to provide a much higher degree of separation. This is particularly useful for resolving isomers in complex matrices.[4]

Experimental Protocols

Sample Preparation (General Protocol for Cannabis Flower)
  • Weigh approximately 0.1 g of homogenized cannabis flower into a centrifuge tube.

  • Add a known concentration of this compound internal standard solution.

  • Add 30 mL of methanol.

  • Shake vigorously for 30 seconds and allow to extract for 30 minutes at room temperature.[6]

  • Centrifuge the mixture to pellet the solid material.

  • Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

Diagram: GC-MS Experimental Workflow

Sample Preparation Sample Preparation GC Injection GC Injection Sample Preparation->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Ionization Ionization Chromatographic Separation->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis Detection Detection Mass Analysis->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: A simplified workflow for GC-MS analysis from sample to data.

GC-MS Method Parameters for Terpene Analysis

The following table provides a starting point for GC-MS method development for the analysis of this compound and other terpenes.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 60 °C (hold 2 min) Ramp 1: 5 °C/min to 140 °C Ramp 2: 15 °C/min to 250 °C (hold 5 min)
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM)

Note: These parameters may require optimization for your specific application and instrument.

Data Presentation

Table: Typical GC-MS Data for this compound and Potential Interferents
CompoundExpected Retention Time (min)*Molecular Weight ( g/mol )Key Mass Fragments (m/z)
Nerol~10.5154.2569, 41, 93, 121, 136, 154
This compound ~10.48 156.26 71, 41, 94, 123, 138, 156
Geraniol~10.8154.2569, 41, 93, 121, 136, 154
Linalool~9.8154.2571, 93, 41, 55, 121, 136
β-Citronellol~10.2156.2769, 41, 55, 81, 95, 123

*Retention times are estimates and will vary depending on the specific GC method and column used.

The mass spectrum of this compound is expected to be very similar to that of Nerol, with a +2 Da shift for fragments containing both deuterium atoms. The base peak for Nerol is typically m/z 69, corresponding to the loss of the hydroxyl group and subsequent fragmentation. For this compound, the corresponding fragment may be shifted depending on the position of the deuterium labels. The molecular ion peak for Nerol is at m/z 154, while for this compound it will be at m/z 156.[7] By monitoring a unique and abundant ion for this compound (e.g., m/z 156 or another high-mass fragment), it can be quantified even in the presence of co-eluting interferents.

References

Technical Support Center: Preventing Deuterium Exchange in Nerol-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to deuterium exchange in Nerol-d2.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

A1: Deuterium exchange, also known as H/D exchange, is a chemical process where a deuterium atom in a molecule like this compound is replaced by a hydrogen atom from its environment, such as from a solvent or atmospheric moisture.[1][2] This is a significant issue in analytical and synthetic chemistry for several reasons:

  • Inaccurate Quantification: In quantitative analyses using mass spectrometry, such as when this compound is used as an internal standard, deuterium loss alters the mass-to-charge ratio. This can lead to an underestimation of the standard's concentration and, consequently, an overestimation of the analyte's concentration.[2][3]

  • Compromised Isotopic Purity: The isotopic purity of the deuterated compound is diminished, which can affect the interpretation of experimental results, particularly in mechanistic studies.[4]

  • Generation of "False Positives": In severe cases, complete loss of deuterium can result in the deuterated standard appearing as the unlabeled analyte.[3]

Q2: Which deuterium atoms in this compound are most susceptible to exchange?

A2: The susceptibility of deuterium atoms to exchange depends on their location within the this compound molecule. While the exact labeling pattern of your this compound is important, general principles suggest:

  • Allylic Positions: Nerol is an allylic alcohol. Deuterium atoms at positions allylic to the double bond (the carbon adjacent to the double bond) can be more prone to exchange, especially under acidic, basic, or metal-catalyzed conditions.[5]

  • Carbons Adjacent to the Hydroxyl Group: Deuterium on the carbon atom bearing the hydroxyl group can also be susceptible to exchange under certain catalytic conditions.[6][7]

It is crucial to review the certificate of analysis for your specific this compound to understand the precise location of the deuterium labels.

Q3: What are the primary factors that promote unwanted deuterium exchange?

A3: The main factors that can induce deuterium exchange are:

  • Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, can readily donate protons in exchange for deuterium.[4]

  • Acidic or Basic Conditions: The presence of acids or bases can catalyze the H/D exchange process.[1][6][8] The rate of exchange is often dependent on the pH of the solution.[3]

  • Temperature: Higher temperatures can increase the rate of exchange. This is a consideration during storage and in analytical instrument interfaces, like a mass spectrometer's ion source.[1]

  • Presence of Catalysts: Certain metal catalysts can facilitate deuterium exchange.[5][6]

Q4: How can I confirm if my this compound is undergoing deuterium exchange?

A4: If you suspect deuterium exchange, you can perform the following checks:

  • Mass Spectrometry Analysis: Acquire a full-scan mass spectrum of your this compound solution over time. A decrease in the intensity of the ion corresponding to this compound and the appearance or increase in intensity of ions corresponding to Nerol-d1 or unlabeled Nerol would indicate deuterium loss.[2]

  • NMR Spectroscopy: A proton NMR spectrum can be used to monitor for the appearance of proton signals in the positions that should be deuterated.[8]

  • Stability Study: Prepare a solution of this compound in the solvent system of your experiment and analyze it at different time points (e.g., 0, 2, 4, 8, and 24 hours). A decrease in the peak area or response of this compound over time is a strong indicator of instability and potential exchange.[2]

Troubleshooting Guide

Problem: I am observing a decrease in the signal of my this compound standard over a series of analyses.

Possible Cause Troubleshooting Steps
Use of Protic Solvents Solvent Selection: If possible, switch from protic solvents (e.g., water, methanol) to aprotic solvents (e.g., acetonitrile, DMSO, deuterated chloroform) for stock solutions and dilutions.[2][9] If a protic solvent is required for your application, prepare solutions fresh before each use.[2]
Inappropriate pH pH Control: Ensure the pH of your solutions is neutral. Avoid strongly acidic or basic conditions.[2][4] Buffer your solutions if necessary to maintain a stable pH.
Contamination with Water Handling Procedures: Handle this compound and prepare solutions under an inert atmosphere (e.g., in a glovebox with dry nitrogen or argon) to minimize exposure to atmospheric moisture.[9][10] Use anhydrous solvents.
Elevated Temperature Storage and Analysis Conditions: Store stock and working solutions of this compound at low temperatures (e.g., in a refrigerator or freezer) in tightly sealed containers.[10] If using mass spectrometry, try reducing the ion source temperature to the minimum required for efficient ionization.[1]
Inherent Lability of Deuterium Labels Chemical Derivatization: For applications where deuterium exchange is a persistent issue, consider protecting the hydroxyl group of this compound as a trimethylsilyl (TMS) ether.[11][12][13] This can enhance stability. See the experimental protocol below.
Alternative Standard: If the problem persists, consider using a ¹³C- or ¹⁵N-labeled internal standard, as these are not susceptible to exchange.[1][3]

Quantitative Data Summary

The stability of deuterated compounds is highly dependent on the experimental conditions. The following table provides a qualitative summary of the expected stability of this compound under various conditions.

Solvent pH Temperature Expected Stability (Relative) Primary Risk Factor for Exchange
Acetonitrile (Aprotic)Neutral (7)4°CHighContamination with atmospheric moisture.
Methanol (Protic)Neutral (7)4°CModeratePresence of exchangeable hydroxyl protons from the solvent.
Water (Protic)Neutral (7)25°CModerate to LowHigh concentration of exchangeable protons.
Aqueous BufferAcidic (< 5)25°CLowAcid-catalyzed exchange.
Aqueous BufferBasic (> 8)25°CLowBase-catalyzed exchange.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solution to Minimize Deuterium Exchange

This protocol describes the steps for preparing a stock solution of this compound with minimal risk of deuterium loss.

Materials:

  • This compound

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Inert gas (dry nitrogen or argon)

  • Glass vials with PTFE-lined screw caps

  • Gas-tight syringe

Procedure:

  • Preparation of Environment: If available, perform all manipulations in a glovebox under an inert atmosphere. If a glovebox is not available, use a Schlenk line or flush all glassware with a gentle stream of dry nitrogen or argon.

  • Solvent Preparation: Use a fresh, sealed bottle of anhydrous acetonitrile.

  • Weighing this compound: Accurately weigh the desired amount of this compound directly into a tared, dry vial.

  • Dissolution: Using a gas-tight syringe, add the calculated volume of anhydrous acetonitrile to the vial containing the this compound.

  • Sealing and Mixing: Immediately cap the vial tightly. Gently vortex or swirl the vial until the this compound is completely dissolved.

  • Storage: Store the stock solution in a refrigerator at 2-8°C. For long-term storage, consider storing at -20°C.

  • Aliquoting: For routine use, it is best practice to aliquot the stock solution into smaller, single-use vials to prevent repeated warming and cooling cycles and to minimize the risk of contamination of the entire stock.

Protocol 2: Protection of this compound as a Trimethylsilyl (TMS) Ether

This protocol provides a method for chemically protecting the hydroxyl group of this compound, which can significantly reduce the potential for deuterium exchange in subsequent experiments.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N), freshly distilled

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Inert gas (dry nitrogen or argon)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Reaction Setup: Set up a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of dry nitrogen or argon.

  • Dissolving this compound: Dissolve the this compound in anhydrous DCM in the reaction flask.

  • Addition of Base: Add triethylamine (approximately 1.2 equivalents) to the solution and stir.

  • Addition of Silylating Agent: Slowly add trimethylsilyl chloride (approximately 1.1 equivalents) to the stirring solution at 0°C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude TMS-protected this compound.

  • Purification: The crude product can be purified by flash column chromatography if necessary.

  • Deprotection (When Required): The TMS group can be removed to regenerate the alcohol using a fluoride source like tetrabutylammonium fluoride (TBAF) or by treatment with a mild acid.[13][14]

Visualizations

Troubleshooting Workflow for Deuterium Exchange

Deuterium Exchange Troubleshooting Workflow start Suspected Deuterium Exchange (e.g., decreasing signal) check_ms Analyze by MS: Look for mass shifts (loss of D) start->check_ms exchange_confirmed Exchange Confirmed check_ms->exchange_confirmed Yes no_exchange No Exchange Detected check_ms->no_exchange No review_protocol Review Experimental Protocol exchange_confirmed->review_protocol investigate_other Investigate other causes (e.g., sample degradation, instrument instability) no_exchange->investigate_other check_solvent Is solvent aprotic? review_protocol->check_solvent check_ph Is pH neutral? check_solvent->check_ph Yes use_aprotic Action: Switch to aprotic solvent check_solvent->use_aprotic No check_handling Is handling under inert/anhydrous conditions? check_ph->check_handling Yes adjust_ph Action: Adjust pH to neutral check_ph->adjust_ph No improve_handling Action: Use anhydrous solvents and inert atmosphere check_handling->improve_handling No re_evaluate Re-evaluate Stability check_handling->re_evaluate Yes use_aprotic->re_evaluate adjust_ph->re_evaluate improve_handling->re_evaluate problem_solved Problem Resolved re_evaluate->problem_solved Stable persistent_issue Issue Persists re_evaluate->persistent_issue Unstable consider_protection Consider chemical protection (e.g., TMS ether) persistent_issue->consider_protection

Caption: Troubleshooting workflow for suspected deuterium loss in this compound experiments.

References

Technical Support Center: Nerol-d2 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Nerol using Nerol-d2 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of Nerol, a naturally occurring monoterpene alcohol. Its primary application is as an internal standard for the quantitative analysis of Nerol in various samples by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Using a deuterated internal standard helps to correct for variability during sample preparation and analysis, leading to more accurate and precise results.

Q2: What are the most common issues encountered when using this compound as an internal standard?

The most common challenges when using deuterated internal standards like this compound include:

  • Isotopic Exchange (H/D Exchange): The deuterium atoms on this compound can be replaced by hydrogen atoms from the solvent or sample matrix.[2][3] This can lead to an underestimation of the analyte concentration.

  • Chromatographic (Isotopic) Shift: this compound may have a slightly different retention time than non-deuterated Nerol, which can lead to differential matrix effects.[2][3]

  • Low Isotopic Purity: The this compound standard may contain a small amount of the non-deuterated Nerol, which can cause a positive bias in the results.[2]

  • Interference from Natural Isotopes: The M+2 isotope of Nerol, resulting from the presence of two ¹³C or one ¹⁸O atom, can have the same mass-to-charge ratio as this compound, potentially leading to a falsely high internal standard signal.

Q3: How can I check the isotopic purity of my this compound standard?

The isotopic purity of a deuterated standard is typically provided in the Certificate of Analysis (CoA). If you suspect an issue, you can assess the purity by injecting a high concentration of the this compound standard solution without the analyte and monitoring for any signal at the mass transition of the non-deuterated Nerol.[2] High-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the isotopic enrichment and structural integrity of deuterated compounds.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during this compound quantification.

Problem 1: Inaccurate or Inconsistent Quantification Results
Possible Cause Troubleshooting Steps
Isotopic (H/D) Exchange - Review Labeling Position: Check the Certificate of Analysis to ensure deuterium labels are on stable, non-exchangeable positions. Avoid standards with labels on hydroxyl (-OH) groups if possible. - Control pH: Maintain a neutral pH for your samples and mobile phases. Avoid storing this compound solutions in acidic or basic conditions.[3][5] - Optimize MS Source Conditions: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature.[2] - Solvent Selection: Use aprotic solvents like acetonitrile for reconstituting the standard to minimize exchangeable protons.[5]
Low Isotopic Purity of this compound - Consult Certificate of Analysis (CoA): Verify the stated isotopic purity. - Assess Purity Experimentally: Inject a high concentration of the this compound standard alone and check for a signal at the m/z of the non-deuterated Nerol.[2] - Contact Supplier: If significant unlabeled analyte is detected, contact the supplier.
Chromatographic Shift - Verify Co-elution: Overlay the chromatograms of Nerol and this compound to check for separation. - Optimize Chromatography: Adjust the mobile phase composition, gradient, or column to improve co-elution.[2]
This compound Instability - Proper Storage: Store this compound stock solutions at the recommended temperature (typically -20°C or -80°C) in tightly sealed containers.[5] - Evaluate Stability: Incubate this compound in the sample matrix at different pH values and temperatures to assess its stability over time.[3]
Problem 2: Poor Peak Shape or Low Signal Intensity
Possible Cause Troubleshooting Steps
Column Contamination or Overload - Clean or Replace Column: Follow the manufacturer's instructions for column cleaning. - Check for Overload: Dilute the sample and re-inject.
Ion Source Contamination - Clean the Ion Source: Contamination can lead to reduced ionization efficiency. Regular cleaning is crucial.
Improper MS/MS Parameters - Optimize Ionization: Experiment with different ionization methods (e.g., ESI, APCI) and tune the source parameters for optimal signal.[6] - Calibrate the Mass Spectrometer: Regular calibration ensures mass accuracy and optimal performance.[6]
Sample Degradation - Control Temperature: Nerol can be unstable at high temperatures.[7] Ensure samples are kept cool. - Control pH: Nerol stability is pH-dependent. Maintain a pH between 3 and 4 for optimal stability.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of Nerol and related terpenes using GC-MS and LC-MS/MS.

Table 1: GC-MS Quantification Parameters for Terpenes

ParameterValueReference
Linearity (r²)> 0.99[8]
Limit of Detection (LOD)0.25 µg/mL[8]
Limit of Quantification (LOQ)0.75 µg/mL[8]
Recovery95.0 - 105.7%[8]
Precision (%RSD)0.32 - 8.47%[8]

Table 2: LC-MS/MS Quantification Parameters for Nerolidol

ParameterValueReference
Linearity Range10–10,000 ng/mL[8]
Limit of Quantification (LOQ)10 ng/mL[8]
Precision (CV)< 8%[8]
Accuracy (RE)-6% to 6%[8]

Experimental Protocols

Protocol 1: Quantification of Nerol in Plasma by GC-MS

This protocol is adapted from methods for terpene quantification in biological matrices.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an injection vial.

  • GC-MS Analysis:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

    • MS System: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for Nerol and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of Nerol to this compound.

    • Generate a calibration curve by plotting the peak area ratio against the concentration of Nerol standards.

    • Determine the concentration of Nerol in the samples from the calibration curve.

Protocol 2: Quantification of Nerol in a Liquid Matrix by LC-MS/MS

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • To a 100 µL aliquot of the sample, add the this compound internal standard.

    • Add 200 µL of ice-cold acetonitrile to precipitate any proteins or macromolecules.

    • Vortex the mixture.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an injection vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: Shimadzu Nexera or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for both Nerol and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Quantify the analyte concentration using a calibration curve prepared in the same matrix.

Visualizations

Troubleshooting Workflow for Inaccurate Quantification

start Inaccurate Quantification check_purity Check Isotopic Purity of this compound start->check_purity purity_ok Purity OK? check_purity->purity_ok check_exchange Investigate H/D Exchange exchange_present Exchange Observed? check_exchange->exchange_present check_shift Assess Chromatographic Shift shift_present Shift Observed? check_shift->shift_present check_stability Evaluate this compound Stability stability_issue Instability Found? check_stability->stability_issue purity_ok->check_exchange Yes contact_supplier Contact Supplier for Higher Purity Lot purity_ok->contact_supplier No exchange_present->check_shift No optimize_ph_temp Optimize pH and Temperature exchange_present->optimize_ph_temp Yes shift_present->check_stability No optimize_chrom Optimize Chromatography shift_present->optimize_chrom Yes adjust_storage Adjust Storage Conditions stability_issue->adjust_storage Yes nerol Nerol ros Increased Intracellular ROS nerol->ros pi3k_akt PI3K/AKT Pathway nerol->pi3k_akt inhibition mapk MAPK Pathway nerol->mapk activation ros->mapk apoptosis Apoptosis pi3k_akt->apoptosis suppression of inhibition mapk->apoptosis activation

References

Technical Support Center: Optimizing GC Oven Ramp for Nerol-d2 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gas chromatography (GC) separation of Nerol-d2 from its unlabeled counterpart.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is separating this compound from unlabeled Nerol challenging?

A1: The separation of isotopologues like this compound and unlabeled Nerol is inherently difficult due to their nearly identical physicochemical properties. Deuterium substitution results in very subtle differences in volatility and polarity, which requires a highly optimized GC method to achieve baseline resolution.

Q2: My this compound and unlabeled Nerol peaks are co-eluting. What is the first step to improve separation?

A2: The initial and most critical parameter to adjust is the oven temperature ramp rate. A slower ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely eluting compounds like isotopologues. Try reducing your current ramp rate by 50% as a starting point.

Q3: What type of GC column is best suited for this separation?

A3: For the separation of terpene isomers and their isotopologues, a mid- to high-polarity column is generally recommended. Polar stationary phases, such as those containing polyethylene glycol (WAX) or ionic liquids, tend to provide better selectivity for these types of compounds. Studies have shown that polar stationary phases often exhibit a "normal" isotope effect, where the heavier, deuterated compound elutes slightly later, which can aid in peak identification.[1]

Q4: I'm still seeing poor resolution after slowing down the ramp rate. What other oven parameters can I adjust?

A4: If slowing the ramp rate is insufficient, consider the following adjustments to your oven program:

  • Lower the initial oven temperature: A lower starting temperature can improve the focusing of the analytes at the head of the column, leading to sharper peaks and better resolution for early-eluting compounds.

  • Introduce a mid-ramp isothermal hold: If the critical pair elutes in the middle of the temperature program, introducing a brief isothermal hold just before their elution can enhance separation.

  • Optimize the final temperature and hold time: Ensure the final temperature is high enough to elute all components of interest from the column in a reasonable time.

Q5: Besides the oven ramp, what other GC parameters can I optimize?

A5: Several other factors can influence the separation:

  • Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimized for the column dimensions and carrier gas type (e.g., Helium, Hydrogen). A flow rate at or slightly below the optimal linear velocity can improve resolution.

  • Injection Technique: A splitless or cold on-column injection can lead to sharper peaks compared to a split injection, which can be beneficial for resolving closely eluting compounds.

  • Column Length and Internal Diameter: A longer column or a column with a smaller internal diameter will provide higher theoretical plates and thus better resolving power, although this will also increase analysis time.

Experimental Protocols

Below is a recommended starting method for the separation of this compound from unlabeled Nerol. This protocol is a composite based on established methods for terpene analysis and principles of isotopologue separation. Further optimization may be required for your specific instrumentation and sample matrix.

Table 1: Recommended GC-MS Parameters for this compound Separation

ParameterValue
GC System Agilent 8890 GC with 5977B MSD (or equivalent)
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Oven Program
Initial Temperature60 °C
Initial Hold Time2 min
Ramp 12 °C/min to 150 °C
Ramp 210 °C/min to 240 °C
Final Hold Time5 min
MSD Transfer Line 250 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan
SIM Ions (Nerol) m/z 68, 93, 136
SIM Ions (this compound) m/z 70, 95, 138 (example, depends on labeling pattern)

Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the GC oven ramp for the separation of this compound.

GC_Optimization_Workflow GC Oven Ramp Optimization for this compound Separation cluster_start Initial Setup cluster_evaluation Evaluation cluster_optimization Optimization Loop cluster_further_optimization Further Troubleshooting cluster_end Completion start Start with Initial GC Method (e.g., standard terpene method) evaluate Inject Nerol/Nerol-d2 Standard Evaluate Peak Resolution start->evaluate slow_ramp Decrease Oven Ramp Rate (e.g., by 50%) evaluate->slow_ramp Co-elution or Poor Resolution adjust_temp Adjust Initial/Final Temperatures or Add Isothermal Hold evaluate->adjust_temp Resolution Still Insufficient check_flow Optimize Carrier Gas Flow Rate evaluate->check_flow No Improvement end Achieved Baseline Separation Method Optimized evaluate->end Baseline Resolution Achieved slow_ramp->evaluate adjust_temp->evaluate check_flow->evaluate change_column Consider a More Polar or Longer GC Column check_flow->change_column Still No Improvement change_column->start

GC Oven Ramp Optimization Workflow

This structured approach, combining methodical adjustments to the GC oven program with consideration of other critical parameters, will enable researchers to successfully resolve this compound from its unlabeled form, ensuring accurate and reliable analytical results.

References

Technical Support Center: Nerol-d2 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nerol-d2 LC-MS analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?

Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] this compound, being a deuterated internal standard for the terpene Nerol, is expected to co-elute with and experience similar matrix effects as the unlabeled analyte, which is crucial for accurate quantification.[4][5] However, significant matrix effects can still compromise the reliability of the results.

Q2: How can I detect the presence of matrix effects in my this compound analysis?

Two common methods for identifying and quantifying matrix effects are the post-extraction spike method and the post-column infusion method.[2][6]

  • Post-Extraction Spike: This involves comparing the response of this compound in a clean solvent to the response of this compound spiked into a blank matrix sample that has already undergone the extraction procedure. A significant difference in signal intensity indicates the presence of matrix effects.[7]

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any fluctuation in the baseline signal at the retention time of Nerol indicates the presence of co-eluting matrix components that cause ion suppression or enhancement.[1]

Q3: What are the primary advantages of using this compound as an internal standard?

Deuterated internal standards like this compound are considered the gold standard for quantitative LC-MS analysis.[8] Because they are chemically almost identical to the analyte (Nerol), they exhibit nearly identical behavior during sample preparation, chromatographic separation, and ionization.[4][5] This allows this compound to effectively compensate for variability in the analytical process, including extraction efficiency and matrix effects.[8]

Q4: Can the position of deuterium labeling in this compound affect the analysis?

Yes, the stability of the deuterium labels is crucial. If the deuterium atoms are in positions that are susceptible to exchange with hydrogen atoms from the solvent (a process called back-exchange), the concentration of the deuterated standard can change over time, leading to inaccurate results.[8] It is important to use a standard where the labels are on chemically stable positions of the molecule.[8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound LC-MS analysis.

Issue 1: Poor Peak Shape and Tailing for this compound
  • Question: I am observing poor peak shape, specifically tailing, for my this compound internal standard. What could be the cause and how can I fix it?

  • Answer:

    • Potential Cause: Secondary interactions between the analyte and active sites on the column (e.g., silanols) or contamination of the analytical column.

    • Troubleshooting Steps:

      • Mobile Phase Modifier: Add a small amount of a weak acid, like formic acid (0.1%), to the mobile phase. This can help to protonate free silanols and reduce secondary interactions.

      • Column Wash: Implement a robust column wash procedure between injections to remove any strongly retained matrix components.

      • Guard Column: Use a guard column to protect the analytical column from strongly adsorbing compounds in the sample matrix.

      • Column Change: If the problem persists, the column may be irreversibly contaminated or degraded and may need to be replaced.

Issue 2: High Variability in this compound Signal Across a Batch
  • Question: The peak area of my this compound internal standard is highly variable across my sample batch. What could be causing this inconsistency?

  • Answer:

    • Potential Cause: Inconsistent matrix effects between samples, issues with sample preparation, or instrument instability.

    • Troubleshooting Steps:

      • Evaluate Matrix Effects: Use the post-extraction spike method on a few representative samples to determine the extent of ion suppression or enhancement.

      • Optimize Sample Preparation: Enhance the sample cleanup process to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[9]

      • Check for Co-elution: Ensure that this compound is not co-eluting with a highly concentrated, interfering compound from the matrix. Adjusting the chromatographic gradient may be necessary to improve separation.[9]

      • Instrument Check: Verify the stability of the LC pump flow rate and the MS source conditions.

Issue 3: Unexpected Isotopic Contribution or "Crosstalk"
  • Question: I am seeing a signal for this compound in my blank samples, or the signal for Nerol appears artificially high in my standards containing only this compound. What is happening?

  • Answer:

    • Potential Cause: This can be due to isotopic contribution from the unlabeled analyte to the deuterated internal standard's mass channel, or vice versa. It can also be caused by the presence of unlabeled analyte as an impurity in the deuterated standard.[8]

    • Troubleshooting Steps:

      • Check Purity of Standard: Analyze a high concentration of the this compound standard alone to check for the presence of any unlabeled Nerol.[8]

      • Optimize Mass Spectrometry Method: Ensure that the mass resolution is sufficient to distinguish between the isotopic peaks of Nerol and the signal from this compound.

      • Select Appropriate Precursor/Product Ions: Choose MRM (Multiple Reaction Monitoring) transitions that are specific to Nerol and this compound and have minimal overlap.

      • Software Correction: Some mass spectrometry software platforms have options to correct for isotopic contributions.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
  • Prepare Blank Matrix Samples: Obtain a batch of the biological matrix (e.g., plasma, urine) that is free of Nerol.

  • Extract Blank Matrix: Process six replicates of the blank matrix using your established sample preparation protocol (e.g., protein precipitation, LLE, or SPE).

  • Prepare Spiked Samples:

    • Set A (Neat Solution): Spike a known concentration of this compound into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Spike the same concentration of this compound into the extracted blank matrix samples from step 2.

  • Analyze Samples: Inject and analyze both sets of samples using your LC-MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no significant matrix effect.

Quantitative Data Summary
ParameterCondition A (Neat Solution)Condition B (Post-Extraction Spike in Plasma)Matrix FactorInterpretation
Mean Peak Area (n=6)1,500,000975,0000.65Significant Ion Suppression
% RSD2.5%8.9%-Higher variability in matrix

Visualizations

Troubleshooting Workflow for Inconsistent Internal Standard Signal

Troubleshooting_Workflow start Start: Inconsistent this compound Signal check_sample_prep Review Sample Preparation Consistency start->check_sample_prep evaluate_matrix_effects Quantify Matrix Effects (Post-Extraction Spike) check_sample_prep->evaluate_matrix_effects If prep is consistent optimize_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) evaluate_matrix_effects->optimize_cleanup If matrix effects >20% check_chromatography Check for Co-eluting Interferences evaluate_matrix_effects->check_chromatography If matrix effects <20% solution Solution: Consistent IS Signal optimize_cleanup->solution adjust_gradient Adjust Chromatographic Gradient check_chromatography->adjust_gradient If co-elution is observed check_instrument Verify LC and MS Stability check_chromatography->check_instrument If no co-elution adjust_gradient->solution perform_maintenance Perform Instrument Maintenance check_instrument->perform_maintenance If instability is found check_instrument->solution If stable perform_maintenance->solution

Caption: A logical workflow for troubleshooting inconsistent internal standard signals.

Sample Preparation Method Selection Guide

Sample_Prep_Selection start Start: New Assay for this compound matrix_complexity Assess Matrix Complexity start->matrix_complexity ppt Protein Precipitation (PPT) matrix_complexity->ppt Low (e.g., simple aqueous) lle Liquid-Liquid Extraction (LLE) matrix_complexity->lle Moderate (e.g., plasma) spe Solid-Phase Extraction (SPE) matrix_complexity->spe High (e.g., tissue homogenate) end Proceed to Method Validation ppt->end lle->end spe->end

Caption: A guide for selecting an appropriate sample preparation method based on matrix complexity.

References

Technical Support Center: Isotopic Impurity in Nerol-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nerol-d2. This resource is designed to assist researchers, scientists, and drug development professionals in identifying, troubleshooting, and correcting for isotopic impurities in deuterated nerol during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common isotopic impurities in this compound?

A1: Isotopic impurities in this compound can include the unlabeled analyte (Nerol-d0) and partially deuterated species (Nerol-d1).[1][2] The presence of these impurities arises during the synthesis and purification processes.[1][3] It is also important to consider the natural abundance of heavy isotopes, such as Carbon-13, which will contribute to the mass spectrum.[1][4]

Q2: How can isotopic impurity in this compound affect my experimental results?

A2: Isotopic impurities can significantly impact the accuracy and reliability of quantitative analyses. The presence of unlabeled Nerol-d0 in the deuterated standard can lead to an overestimation of the analyte concentration.[1] Additionally, "crosstalk," where the signal from the naturally occurring heavy isotopes of the analyte interferes with the signal of the deuterated internal standard, can also introduce inaccuracies, especially if the mass difference is small (e.g., d2).[1][5]

Q3: What is the "deuterium isotope effect" and can it affect my analysis with this compound?

A3: The deuterium isotope effect refers to the slight differences in physicochemical properties between deuterated and non-deuterated compounds.[2] This can sometimes lead to a chromatographic shift, where this compound may elute slightly earlier or later than the unlabeled nerol.[2][6] This separation can expose the analyte and the internal standard to different matrix effects, potentially compromising the accuracy of the quantification.[2][5]

Q4: Can the deuterium labels on this compound exchange with hydrogen atoms from the solvent?

A4: Yes, this is known as isotopic or H/D exchange. Deuterium atoms in certain chemical positions, particularly on heteroatoms like -OH, can be susceptible to exchange with protons from the solvent, especially under acidic or basic conditions.[2][7] This leads to a loss of the isotopic label and compromises the integrity of the internal standard.[2] It is crucial to use standards where deuterium atoms are placed in stable, non-exchangeable positions.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating common issues related to isotopic impurities in this compound.

Diagram: Troubleshooting Workflow for this compound Impurity

G Troubleshooting Workflow for this compound Isotopic Purity cluster_0 Initial Observation cluster_1 Step 1: Purity & Crosstalk Assessment cluster_2 Step 2: Diagnosis cluster_3 Step 3: Mitigation Strategy start Inaccurate or irreproducible quantitative results assess_is Analyze this compound solution alone. Monitor for unlabeled Nerol (d0). start->assess_is assess_xtalk Analyze high concentration analyte (without IS). Monitor IS channel. start->assess_xtalk is_impure d0 signal present in IS-only run? assess_is->is_impure xtalk_present IS channel signal increases with analyte concentration? assess_xtalk->xtalk_present is_impure->xtalk_present No mitigate_impure Use computational correction or a new, higher purity lot of this compound. is_impure->mitigate_impure Yes mitigate_xtalk Increase mass difference (use d4+ IS). Optimize IS concentration. Use computational correction. xtalk_present->mitigate_xtalk Yes no_issue No significant impurity or crosstalk. Investigate other experimental factors (e.g., matrix effects, instrument stability). xtalk_present->no_issue No

Caption: A flowchart for troubleshooting issues with this compound.

Troubleshooting Steps and Solutions
Issue Symptom Possible Cause Recommended Action
Overestimation of Analyte Presence of unlabeled Nerol-d0 in the deuterated standard.[1]1. Assess Purity: Analyze a solution of only this compound and monitor the mass transition of the unlabeled analyte.[1] 2. Correct Data: Use computational methods to correct for the contribution of the d0 impurity.[4] 3. Source New Standard: If impurity is high, obtain a new lot of this compound with higher isotopic purity.
Signal in IS Channel Increases with Analyte Concentration Isotopic Crosstalk: The M+2 isotope of unlabeled nerol is contributing to the this compound signal.[5]1. Confirm Crosstalk: Analyze a series of calibration standards without the internal standard and monitor the mass transition for this compound.[1] 2. Increase Mass Difference: If possible, use an internal standard with a higher mass offset (e.g., Nerol-d4 or higher) to minimize overlap.[5] 3. Optimize IS Concentration: Increasing the internal standard concentration can sometimes reduce the relative contribution from crosstalk.[1]
Poor Reproducibility or Shifting Retention Times Isotopic Exchange (H/D Exchange) or Deuterium Isotope Effect.[2]1. Check for Exchange: Incubate this compound in the sample matrix over time and monitor for any decrease in the d2 signal and an increase in d1 or d0 signals.[1][2] 2. Control Conditions: Avoid storing or preparing solutions in strongly acidic or basic conditions that can catalyze H/D exchange.[2] 3. Optimize Chromatography: Adjust the chromatographic method to ensure co-elution of the analyte and internal standard to compensate for matrix effects.[5]

Experimental Protocols

Protocol 1: Assessment of this compound Isotopic Purity

Objective: To determine the percentage of unlabeled Nerol (d0) present in the this compound internal standard.

Methodology (LC-MS/MS):

  • Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol) at a concentration typical for your assay.

  • LC-MS/MS Analysis:

    • Inject the this compound solution onto the LC-MS/MS system.

    • Monitor the Multiple Reaction Monitoring (MRM) transitions for both unlabeled Nerol (d0) and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the d0 and d2 transitions.

    • Calculate the percentage of d0 impurity using the following formula: % Impurity = (Area_d0 / (Area_d0 + Area_d2)) * 100

Protocol 2: Evaluation of Isotopic Crosstalk

Objective: To determine the contribution of the natural isotopic abundance of unlabeled Nerol to the this compound mass channel.

Methodology (LC-MS/MS):

  • Preparation: Prepare a series of calibration standards of unlabeled Nerol at concentrations spanning your analytical range. Do not add the this compound internal standard.

  • LC-MS/MS Analysis:

    • Analyze each calibration standard using the established LC-MS/MS method.

    • Monitor the MRM transition for the this compound internal standard in all samples.

  • Data Analysis:

    • Measure the peak area of any signal detected in the this compound channel for each calibrant.

    • Plot the observed peak area in the IS channel against the concentration of unlabeled Nerol. A linear relationship with a non-zero slope indicates the presence of isotopic crosstalk.[1]

Computational Correction of Isotopic Impurity

Raw mass spectrometry data for isotopically labeled compounds must be corrected to account for the presence of naturally abundant isotopes and any isotopic impurity in the tracer itself.[4][8] This is typically achieved using mathematical algorithms, often implemented in specialized software.[9][10][11]

The general principle involves using matrix calculations to deconvolute the measured isotopic distribution and determine the true isotopologue distribution.[12][13] Several software tools are available for this purpose, such as IsoCor and IsoCorrectoR.[4][10]

Diagram: Computational Correction Workflow

G Computational Isotope Correction Workflow cluster_0 Input Data cluster_1 Correction Algorithm cluster_2 Output raw_data Raw MS Data (Measured Isotopic Intensities) correction_matrix Construct Correction Matrix (Accounts for natural abundance and tracer impurity) raw_data->correction_matrix mol_formula Molecular Formula of Analyte (e.g., Nerol) mol_formula->correction_matrix tracer_info Tracer Information (e.g., this compound, Purity) tracer_info->correction_matrix deconvolution Solve System of Linear Equations to Deconvolute Spectra correction_matrix->deconvolution corrected_data Corrected Isotopologue Distribution (True isotopic enrichment) deconvolution->corrected_data

Caption: A generalized workflow for computational data correction.

References

Technical Support Center: Stability of Nerol-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Nerol-d2 in various solvents for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and how should it be stored?

This compound, a deuterated form of the monoterpene alcohol Nerol, is generally stable when stored under recommended conditions. For long-term storage, it is advised to keep the compound in a cool, dry, and dark place.[1] Stock solutions, particularly in DMSO, should be stored at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[1] Like its non-deuterated analog, this compound should be protected from light and air to minimize oxidation.[2] It is also advisable to avoid contact with strong acids, and oxidizing agents.

Q2: Are there specific solvents that should be avoided when working with this compound?

While this compound is soluble in most common organic solvents, some may promote degradation.[3][4][5]

  • Acidic Conditions: Acidic solutions can catalyze the isomerization of Nerol to other terpenes like α-terpineol.[3] Therefore, prolonged storage in acidic solvents or the presence of acidic impurities should be avoided.

  • Oxidizing Solvents/Conditions: Nerol, and by extension this compound, is susceptible to oxidation, which can convert the alcohol to the corresponding aldehyde, neral.[3][6] Solvents known to contain peroxides or exposure to air for extended periods can facilitate this degradation.

  • Dimethyl Sulfoxide (DMSO): While a common solvent for stock solutions, DMSO can sometimes cause oxidation of sensitive compounds. It is crucial to use high-purity, dry DMSO and to store solutions at low temperatures.[7]

Q3: Can the deuterium labels on this compound exchange with protons from the solvent?

The deuterium atoms in this compound are typically placed on carbon atoms, which are generally stable and not prone to exchange with protons from the solvent under normal conditions. However, working in highly acidic or basic conditions, or with certain catalysts, could potentially facilitate hydrogen-deuterium (H/D) exchange. It is good practice to use aprotic solvents if H/D exchange is a concern for highly sensitive applications.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas in LC-MS) Degradation of this compound in the prepared solution.Prepare fresh solutions before each experiment. Avoid storing solutions at room temperature for extended periods. Protect solutions from light. Use high-purity solvents.
Appearance of unexpected peaks in chromatograms or spectra Isomerization or degradation of this compound.Check the pH of your solvent and sample matrix. Ensure no acidic or basic contaminants are present. Analyze a freshly prepared standard to confirm the identity of the new peaks. Common degradation products could include the isomer Geraniol, the oxidation product Neral, or cyclic terpenes like α-terpineol.[3][8][9]
Shift in retention time in liquid chromatography Deuterium isotope effect.This is a known phenomenon where deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts. This is generally not an indication of instability but should be accounted for during method development and data analysis.
Loss of signal intensity over time in stored samples Adsorption to container surfaces or degradation.Use silanized glass vials or polypropylene tubes to minimize adsorption. Re-evaluate the stability of this compound in the specific solvent and storage conditions used.

Quantitative Data on this compound Stability

For critical applications, it is highly recommended to perform a stability study under your specific experimental conditions. A general protocol for such a study is provided below.

Qualitative Stability Summary of Nerol/Nerol-d2:

Solvent Potential Stability Concern Recommendation
Methanol/Ethanol Generally stable, but acidic impurities could cause isomerization.Use high-purity, neutral solvents. Store solutions at low temperatures.
Acetonitrile Generally considered a stable solvent for many compounds.A good choice for stock solutions and analytical dilutions.
Chloroform Can contain acidic impurities that may promote degradation.Use stabilized chloroform containing a radical scavenger like silver foil.
DMSO Potential for oxidation, especially with residual water or upon prolonged storage at room temperature.[7][11]Use anhydrous, high-purity DMSO. Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Selected Solvent

This protocol outlines a general method to determine the stability of this compound in a specific solvent using HPLC-UV or LC-MS.

Objective: To quantify the degradation of this compound in a chosen solvent over time under specific storage conditions.

Materials:

  • This compound

  • High-purity solvent of interest (e.g., Methanol, DMSO, Acetonitrile)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several sealed vials to be stored under different conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • Time Points: Analyze the samples at defined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Analysis: At each time point, dilute an aliquot of the stored sample to a suitable concentration for analysis by HPLC-UV or LC-MS.

  • Quantification: Determine the concentration of this compound at each time point by comparing the peak area to a freshly prepared calibration curve.

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. Calculate the degradation rate and half-life if significant degradation is observed.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot cond1 Room Temperature aliquot->cond1 cond2 4°C aliquot->cond2 cond3 -20°C aliquot->cond3 analysis Analyze at Time Points (t=0, t=x, ...) (HPLC or LC-MS) cond1->analysis cond2->analysis cond3->analysis data_analysis Plot Concentration vs. Time analysis->data_analysis calc Calculate Degradation Rate / Half-life data_analysis->calc

Caption: Workflow for assessing this compound stability.

Nerol_Degradation_Pathways cluster_degradation Potential Degradation Products Nerol_d2 This compound Geraniol_d2 Geraniol-d2 (Isomer) Nerol_d2->Geraniol_d2 Isomerization (e.g., acid catalysis) Neral_d2 Neral-d2 (Oxidation Product) Nerol_d2->Neral_d2 Oxidation (e.g., air, peroxides) alpha_Terpineol_d2 α-Terpineol-d2 (Cyclization Product) Nerol_d2->alpha_Terpineol_d2 Cyclization (e.g., strong acid)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Nerol-d2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Nerol-d2 by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification.[3] this compound, as a deuterated internal standard, is expected to co-elute with Nerol. Therefore, any suppression will affect both compounds, but matrix effects can still introduce variability and impact the accuracy of the results.

Q2: What are the common causes of ion suppression in LC-MS analysis?

A2: Ion suppression is primarily caused by components in the sample matrix that compete with the analyte for ionization in the MS source.[2] Common sources include salts, phospholipids from biological samples, formulation excipients, and other endogenous or exogenous compounds.[4] The mechanism often involves competition for charge, changes in droplet surface tension, or alterations in the desolvation process in the ion source.[1]

Q3: How can I detect ion suppression in my this compound analysis?

A3: A common method to detect ion suppression is the post-column infusion experiment.[3] In this technique, a constant flow of this compound solution is infused into the LC eluent after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.

Q4: Is this compound, as a deuterated internal standard, sufficient to correct for all ion suppression effects?

A4: While deuterated internal standards like this compound are the gold standard for correcting matrix effects because they co-elute and experience similar ionization conditions as the analyte, they may not always perfectly compensate for ion suppression.[5] Severe ion suppression can still lead to a loss of sensitivity for both the analyte and the internal standard. Furthermore, subtle differences in elution profiles between the deuterated and non-deuterated forms can sometimes lead to differential ion suppression.[5] Therefore, it is always recommended to minimize ion suppression as much as possible rather than relying solely on the internal standard for correction.

Troubleshooting Guide

Issue 1: Poor sensitivity or no signal for this compound
  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.

    • Optimize Chromatography: Modify the LC gradient to better separate this compound from the ion-suppressing components. Increasing the organic content of the mobile phase at the beginning of the gradient can help elute highly lipophilic interferences early.

    • Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.[1]

    • Check for Contamination: Ensure that all solvents and reagents are of high purity and that lab equipment (e.g., tubes, well plates) is not a source of contamination.

Issue 2: High variability in this compound signal between samples
  • Possible Cause: Inconsistent matrix effects across different samples.

  • Troubleshooting Steps:

    • Standardize Sample Collection and Handling: Ensure that all samples are collected and processed in a consistent manner to minimize variations in the sample matrix.

    • Implement Robust Sample Cleanup: Use a validated sample preparation method that provides consistent removal of matrix interferences across all samples.

    • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

This protocol describes a method to identify regions of ion suppression in a chromatographic run.

Materials:

  • LC-MS system with a T-junction for post-column infusion

  • Syringe pump

  • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Blank matrix extract (prepared using the same method as the study samples)

  • LC mobile phases

Methodology:

  • Equilibrate the LC-MS system with the initial mobile phase conditions.

  • Set up the syringe pump to deliver the this compound standard solution at a constant flow rate (e.g., 10 µL/min) to a T-junction placed between the analytical column and the MS inlet.

  • Monitor the this compound signal in the mass spectrometer to establish a stable baseline.

  • Inject a blank matrix extract onto the LC system.

  • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for cleaning up biological samples to reduce matrix effects. The specific SPE sorbent and wash/elution solvents should be optimized for Nerol. Given Nerol's properties (monoterpene alcohol), a reverse-phase (e.g., C18) or a mixed-mode sorbent could be effective.

Materials:

  • SPE cartridges (e.g., C18, 100 mg)

  • Sample (e.g., plasma, urine)

  • This compound internal standard spiking solution

  • Methanol

  • Water

  • Elution solvent (e.g., acetonitrile or methanol)

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Methodology:

  • Sample Pre-treatment: Spike the sample with the this compound internal standard solution. Acidify the sample with a small amount of formic acid to ensure Nerol is in a neutral form.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the Nerol and this compound from the cartridge with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase. The sample is now ready for LC-MS analysis.

Quantitative Data Summary

The following table provides illustrative data on the impact of different sample preparation methods on the signal intensity of this compound, demonstrating the potential for minimizing ion suppression.

Sample Preparation MethodThis compound Peak Area (Arbitrary Units)Signal Suppression (%)
Neat Solution (No Matrix) 1,500,0000%
Protein Precipitation 600,00060%
Liquid-Liquid Extraction 1,125,00025%
Solid-Phase Extraction 1,350,00010%

This table presents hypothetical data for illustrative purposes.

Visualizations

IonSuppressionWorkflow cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Solution Solution Implementation PoorSensitivity Poor Sensitivity/ No Signal PostColumnInfusion Post-Column Infusion PoorSensitivity->PostColumnInfusion Investigate HighVariability High Variability MatrixEffectStudy Matrix Effect Study HighVariability->MatrixEffectStudy Investigate OptimizeChroma Optimize Chromatography PostColumnInfusion->OptimizeChroma Identify Suppression Zone OptimizeSamplePrep Optimize Sample Prep (SPE, LLE) MatrixEffectStudy->OptimizeSamplePrep Quantify Suppression a_result Minimized Ion Suppression OptimizeSamplePrep->a_result Improved Signal OptimizeChroma->a_result Separation from Matrix DiluteSample Dilute Sample DiluteSample->a_result Reduced Matrix Load

Caption: Troubleshooting workflow for addressing ion suppression.

SPE_Workflow start Start: Sample + this compound pretreatment 1. Sample Pre-treatment (e.g., Acidification) start->pretreatment conditioning 2. SPE Cartridge Conditioning (Methanol, then Water) pretreatment->conditioning loading 3. Load Sample conditioning->loading washing 4. Wash Cartridge (e.g., 10% Methanol) loading->washing elution 5. Elute Analyte (e.g., Acetonitrile) washing->elution evaporation 6. Evaporate to Dryness elution->evaporation reconstitution 7. Reconstitute in Mobile Phase evaporation->reconstitution end End: Ready for LC-MS Analysis reconstitution->end

Caption: Solid-Phase Extraction (SPE) experimental workflow.

References

Technical Support Center: Derivatization Techniques for Nerol-d2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful derivatization of Nerol-d2 for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound.

Issue 1: Low or No Derivatization Yield of this compound

Q: My GC-MS analysis shows a very small peak for derivatized this compound, or the peak is absent altogether. What are the potential causes and how can I troubleshoot this?

A: Low or no derivatization yield is a common issue, often stemming from suboptimal reaction conditions or reagent quality. Nerol, being a primary allylic alcohol, is generally reactive, but attention to detail is crucial.

Troubleshooting Steps:

  • Moisture Contamination: Silylation reagents are extremely sensitive to moisture. The presence of water will consume the reagent and can decompose the formed trimethylsilyl (TMS) derivative.

    • Solution: Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents. Store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. Consider adding a small amount of a molecular sieve to the solvent if moisture is suspected.

  • Incomplete Reaction: The derivatization reaction may not have gone to completion.

    • Solution: Optimize the reaction time and temperature. While some silylations of alcohols can occur at room temperature, heating is often required to drive the reaction to completion. For terpene alcohols, a temperature of 60-80°C for 30-60 minutes is a good starting point.[1] Monitor the reaction progress by analyzing aliquots at different time points.

  • Insufficient Reagent: An inadequate amount of derivatization reagent will lead to incomplete derivatization.

    • Solution: A general rule is to use at least a 2:1 molar excess of the silylating agent (e.g., BSTFA) to the active hydrogen in this compound. For complex matrices, a higher excess may be necessary.

  • Reagent Degradation: Silylation reagents can degrade over time, especially if not stored properly.

    • Solution: Use fresh or recently opened reagents whenever possible. If you suspect reagent degradation, test it with a simple, known standard before use with your valuable sample.

Issue 2: Presence of Multiple Peaks or Byproducts in the Chromatogram

Q: My chromatogram shows multiple peaks that could be related to my this compound analyte. What could be causing this and how can I obtain a clean derivatization?

A: The appearance of multiple peaks can be due to incomplete derivatization, side reactions, or isomerization of Nerol.

Troubleshooting Steps:

  • Incomplete Derivatization: As mentioned previously, this will result in a peak for the underivatized this compound alongside the desired derivative peak.

    • Solution: Refer to the troubleshooting steps for low yield to ensure complete derivatization.

  • Isomerization: Nerol can isomerize to its geometric isomer, Geraniol, especially under acidic or thermal stress. The derivatization conditions themselves can sometimes promote this.

    • Solution: Use milder reaction conditions if possible. A catalyst like pyridine can facilitate the reaction at lower temperatures.[2] Analyze a non-derivatized this compound standard to see if isomerization is occurring prior to derivatization.

  • Side Reactions with the Matrix: Components in your sample matrix can react with the derivatization reagent, leading to multiple peaks and potential ion source contamination.

    • Solution: Clean up your sample as much as possible before derivatization. Solid-phase extraction (SPE) can be an effective way to remove interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the most common derivatization technique for analyzing this compound by GC-MS?

A1: The most common and effective technique is silylation , which involves replacing the active hydrogen of the hydroxyl group in this compound with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the molecule, making it more amenable to GC analysis. The resulting TMS ether is less polar, which often leads to improved chromatographic peak shape.

Q2: Which silylation reagents are recommended for this compound?

A2: The most frequently used silylation reagents for alcohols are:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that is generally effective for alcohols.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent. Its byproducts are more volatile than those of BSTFA, which can be advantageous in preventing chromatographic interference.

  • BSTFA + TMCS (Trimethylchlorosilane): The addition of a small amount of TMCS (typically 1%) as a catalyst can significantly increase the reactivity of BSTFA, especially for sterically hindered alcohols or when milder reaction conditions are desired.[3]

Q3: Does the deuterium labeling in this compound affect the derivatization process?

A3: The deuterium labeling in this compound should not significantly affect the chemical reactivity of the hydroxyl group for derivatization. The reaction mechanism is primarily dependent on the nucleophilicity of the oxygen atom. However, the mass spectrum of the derivatized this compound will show a corresponding mass shift due to the presence of deuterium atoms. This is advantageous for quantitative analysis using isotope dilution methods, where a deuterated standard is used as an internal standard.

Q4: How should I prepare my this compound sample before derivatization?

A4: Proper sample preparation is critical for successful derivatization.

  • Solvent Evaporation: The sample should be dissolved in a volatile, aprotic solvent (e.g., hexane, dichloromethane). This solvent should then be completely evaporated under a gentle stream of nitrogen before adding the derivatization reagent.

  • Ensure Anhydrous Conditions: As stated in the troubleshooting guide, the absence of water is paramount.

Q5: How long are the TMS derivatives of this compound stable?

A5: TMS derivatives are susceptible to hydrolysis and have limited stability.[2] It is best to analyze the derivatized samples as soon as possible after preparation. If storage is necessary, they should be tightly capped and stored at low temperatures (e.g., -20°C) to minimize degradation.[4] Re-analyzing a stored sample may require re-derivatization if significant degradation has occurred.

Quantitative Data Summary

The following table summarizes typical performance data for the quantitative analysis of terpene alcohols, including Nerol, using GC-MS after silylation. The use of a deuterated internal standard, such as this compound, is a common practice for achieving high accuracy and precision.

ParameterTypical Value RangeNotes
Limit of Detection (LOD) 0.1 - 10 µg/LDependent on instrumentation and matrix.
Limit of Quantitation (LOQ) 0.5 - 25 µg/LDependent on instrumentation and matrix.
Linearity (R²) > 0.99Typically observed over a concentration range of 1-1000 µg/L.
Recovery 85 - 115%Varies with the complexity of the sample matrix and extraction method.
Precision (RSD) < 15%Relative Standard Deviation for replicate measurements.

Detailed Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

Materials:

  • This compound standard or sample extract

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Anhydrous pyridine (optional, as a catalyst and solvent)

  • Anhydrous hexane or dichloromethane (for sample dissolution)

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Accurately transfer a known amount of this compound or the sample extract into a 2 mL GC vial.

    • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 50 µL of BSTFA + 1% TMCS to the dry sample residue.

    • (Optional) Add 10 µL of anhydrous pyridine. Pyridine can act as a catalyst and help to dissolve the sample.

    • Tightly cap the vial.

    • Vortex the vial for 30 seconds to ensure thorough mixing.

    • Heat the vial at 70°C for 45 minutes in a heating block or oven.

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS. If the concentration is too high, it can be diluted with an anhydrous solvent like hexane.

    • Analyze the derivatized sample promptly.

Protocol 2: Silylation of this compound using MSTFA

Materials:

  • This compound standard or sample extract

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Anhydrous ethyl acetate or other suitable aprotic solvent

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Transfer a known amount of this compound or the sample extract into a 2 mL GC vial.

    • Evaporate any solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 100 µL of MSTFA to the dried sample.

    • Tightly cap the vial.

    • Vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes.

  • Analysis:

    • After cooling to room temperature, the sample can be directly injected or diluted with an anhydrous solvent if necessary.

    • For optimal results, analyze within 24 hours of derivatization.

Visualizations

Derivatization_Workflow General Workflow for this compound Derivatization and Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound Sample dissolve Dissolve in Aprotic Solvent start->dissolve evaporate Evaporate to Dryness (N2 Stream) dissolve->evaporate add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) evaporate->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat (e.g., 70°C for 45 min) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Data Processing & Quantitation detect->process

Caption: General workflow for this compound derivatization and analysis.

Troubleshooting_Logic Troubleshooting Logic for Low Derivatization Yield cluster_moisture Moisture Check cluster_conditions Reaction Conditions Check cluster_reagent Reagent Check start Low/No Derivatized This compound Peak q_moisture Anhydrous Conditions Ensured? start->q_moisture a_moisture_no Action: Use Dry Glassware, Anhydrous Solvents/Reagents. Re-run Experiment. q_moisture->a_moisture_no No q_conditions Reaction Time/Temp Optimized? q_moisture->q_conditions Yes a_moisture_no->q_moisture a_conditions_no Action: Increase Time/Temp (e.g., 60-80°C for 30-60 min). Monitor Progress. q_conditions->a_conditions_no No q_reagent_amount Sufficient Reagent Excess? q_conditions->q_reagent_amount Yes a_conditions_no->q_conditions a_reagent_amount_no Action: Increase Reagent (>2:1 Molar Ratio). Re-run Experiment. q_reagent_amount->a_reagent_amount_no No q_reagent_quality Reagent Fresh? q_reagent_amount->q_reagent_quality Yes a_reagent_amount_no->q_reagent_amount a_reagent_quality_no Action: Use New Reagent. Test with Standard. q_reagent_quality->a_reagent_quality_no No success Problem Resolved q_reagent_quality->success Yes a_reagent_quality_no->q_reagent_quality

Caption: Troubleshooting logic for low derivatization yield.

References

Validation & Comparative

A Comparative Guide to Nerol-d2 Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Nerol-d2, a deuterated isotopologue of the fragrant terpene alcohol Nerol. The selection of an appropriate analytical technique is critical for accuracy and precision in pharmacokinetic, metabolic, and various other studies where this compound is used as an internal standard or tracer. This document outlines the performance of common analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data from various studies. Detailed methodologies are provided to assist in the replication and validation of these techniques.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative performance of GC-MS, GC-FID, and LC-MS/MS for the analysis of Nerol and similar terpenes. The use of this compound as an internal standard in these methods is intended to correct for variability in sample preparation and instrument response, thereby enhancing accuracy and precision.

ParameterGC-MSGC-FIDLC-MS/MS
Linearity (r²) >0.99[1]>0.99[2]≥0.998[3]
Limit of Detection (LOD) 0.0017 µg/mL (for Nerolidol)[1]0.3 µg/mL (for various terpenes)[2]2-25 ppb (for various terpenes)[4]
Limit of Quantification (LOQ) 0.0035 µg/mL (for Nerolidol)[1]1.0 µg/mL (for various terpenes)[2]0.017–0.129 µg/mL (for various terpenes)[5]
Precision (%RSD) <10.3%[1]<10%[2]≤12.03% (Intra-day)[3]
Accuracy (% Recovery) 84.1% (at 4 µg/mL for Nerolidol)[1]89-111%[2]80.23–115.41%[3]

Key Methodological Considerations

Gas Chromatography (GC) is a well-established technique for the analysis of volatile compounds like terpenes. The choice between a Mass Spectrometry (MS) and a Flame Ionization Detector (FID) depends on the specific requirements of the analysis.

  • GC-MS offers high selectivity and specificity, making it ideal for compound identification and quantification in complex matrices. The mass spectrometer separates ions based on their mass-to-charge ratio, providing structural information and enabling the differentiation of this compound from its unlabeled counterpart.

  • GC-FID is a robust and universally applicable detector for organic compounds. While it does not provide mass information, it offers excellent sensitivity and a wide linear range for quantification. It is often considered a cost-effective option for routine analysis where the identity of the analyte is already known.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative for terpene analysis, particularly in laboratories that also handle non-volatile analytes.

  • LC-MS/MS provides high sensitivity and selectivity, and with the use of atmospheric pressure chemical ionization (APCI), it can effectively analyze volatile compounds like Nerol. This technique is particularly advantageous for its ability to be integrated into multi-analyte methods that include both terpenes and other compounds like cannabinoids.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure based on common practices for terpene analysis.

a) Sample Preparation:

  • Samples are typically prepared by liquid-liquid extraction or solid-phase microextraction (SPME).

  • For liquid injection, a simple dilution in a suitable organic solvent such as hexane or ethyl acetate is common.

  • This compound is added as an internal standard to all samples, calibration standards, and quality controls at a fixed concentration.

b) Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 60°C held for 1-2 minutes, followed by a ramp of 5-10°C/min to a final temperature of 220-250°C, with a hold time of 2-5 minutes.

  • Injector Temperature: 220-250°C.

c) Mass Spectrometer:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity. Key ions for Nerol and this compound would be monitored.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on emerging methods for terpene analysis by LC-MS/MS.

a) Sample Preparation:

  • A simple "dilute and shoot" approach is often sufficient. Samples are diluted in a mobile phase compatible solvent, such as methanol.

  • This compound is added as an internal standard.

b) Instrumentation:

  • Liquid Chromatograph: A UHPLC or HPLC system.

  • Column: A C18 or other suitable reversed-phase column (e.g., 100 x 4.6 mm, 2.6 µm).

  • Mobile Phase: A gradient elution using water and methanol, both containing a small amount of an additive like ammonium acetate and/or formic acid to improve ionization.

  • Flow Rate: 0.3-0.7 mL/min.

  • Column Temperature: 40-50°C.

c) Mass Spectrometer:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is typically used for terpenes.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Nerol and this compound are monitored.

Visualizing the Workflow and Logic

To better illustrate the processes involved in this compound quantification and method validation, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological or Test Matrix Spike Spike with This compound (IS) Sample->Spike Extract Extraction (LLE, SPME, etc.) Spike->Extract Dilute Dilution Extract->Dilute GCMS GC-MS Dilute->GCMS Injection GCFID GC-FID Dilute->GCFID Injection LCMS LC-MS/MS Dilute->LCMS Injection Quant Quantification (Peak Area Ratio) GCMS->Quant GCFID->Quant LCMS->Quant Report Final Concentration Report Quant->Report Validation_Parameters center_node Method Validation param1 Linearity & Range center_node->param1 param2 Accuracy (% Recovery) center_node->param2 param3 Precision (%RSD) center_node->param3 param4 Selectivity center_node->param4 param5 LOD & LOQ center_node->param5 param6 Robustness center_node->param6

References

A Guide to Internal Standards: Featuring Nerol-d2 for Accurate Analyte Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. The use of internal standards is a cornerstone of high-precision quantitative analysis, particularly in chromatographic techniques coupled with mass spectrometry. This guide provides an objective comparison of Nerol-d2 as an internal standard against other alternatives, supported by experimental data and detailed methodologies.

Internal standards are chemical substances added in a constant amount to all samples, calibration standards, and blanks in an analytical run. They are essential for correcting variations that can occur during sample preparation, injection, and analysis, thereby significantly improving the accuracy and precision of quantitative results. An ideal internal standard should be chemically similar to the analyte of interest, exhibit similar chromatographic behavior and ionization response, but be distinguishable by the detector.

The Rise of Deuterated Internal Standards

Among the various types of internal standards, stable isotope-labeled compounds, particularly deuterated analogs, are considered the gold standard in mass spectrometry-based quantification.[1][2] By replacing one or more hydrogen atoms with its heavier isotope, deuterium, a molecule's chemical properties remain nearly identical to the parent analyte. However, its increased mass allows it to be differentiated by a mass spectrometer. This near-perfect chemical mimicry ensures that the deuterated standard experiences the same matrix effects, extraction recovery, and ionization suppression or enhancement as the analyte, leading to highly reliable quantification.[3]

This compound: A Case Study in Terpene Analysis

Nerol, a naturally occurring monoterpene alcohol found in many essential oils, is a key aroma compound in various food and beverage products, including wine. Its accurate quantification is crucial for quality control and flavor profiling. This compound, the deuterated form of nerol, serves as an excellent internal standard for this purpose.

A notable study by Pollnitz et al. (2003) demonstrated the successful use of a mixture of deuterated monoterpenes, including [(2)H₇]-nerol, for the rapid and accurate quantification of geraniol, nerol, linalool, and α-terpineol in wine using gas chromatography-mass spectrometry (GC-MS).[4][5] This approach effectively mitigates issues such as analyte degradation and interconversion that can occur during sample analysis.[5]

Performance Comparison: this compound vs. Other Internal Standards

The choice of an internal standard is critical and depends on the specific analytical method and the analyte being measured. While structurally unrelated compounds can be used, they often fail to compensate for matrix effects as effectively as their deuterated counterparts.

For the analysis of terpenes like nerol, other potential internal standards could include non-deuterated structural isomers or other terpenes. However, these alternatives may have different retention times and ionization efficiencies, leading to less accurate correction. The table below provides a comparative overview of this compound against other potential internal standards for nerol quantification.

Internal StandardAnalyte SimilarityCo-elution with NerolMatrix Effect CompensationPotential for Ion Suppression CrosstalkOverall Suitability for Nerol Quantification
This compound High (Isotopologue)YesExcellentLowExcellent
Geraniol High (Isomer)No (typically)GoodModerateGood
Linalool Moderate (Isomer)No (typically)ModerateModerateModerate
n-Tridecane Low (Alkane)NoPoorHighPoor

This table is a qualitative summary based on established principles of internal standard selection.

Experimental Protocol: Quantification of Nerol in Wine using this compound

The following is a summary of the experimental protocol adapted from Pollnitz et al. (2003) for the quantification of nerol in wine using [(2)H₇]-nerol as an internal standard.[4][5]

1. Internal Standard Preparation:

  • A stock solution of [(2)H₇]-nerol is prepared in a suitable solvent (e.g., ethanol) at a known concentration.

2. Sample Preparation:

  • A known volume of wine is taken.

  • A precise volume of the [(2)H₇]-nerol internal standard stock solution is added to the wine sample.

  • The sample is then subjected to an extraction procedure, such as solid-phase extraction (SPE), to isolate the terpenes.

3. GC-MS Analysis:

  • The extracted sample is injected into a gas chromatograph coupled with a mass spectrometer.

  • The GC separates the different compounds based on their boiling points and interaction with the column.

  • The MS detects and quantifies the ions of both nerol and [(2)H₇]-nerol.

4. Quantification:

  • The concentration of nerol in the original wine sample is calculated by comparing the peak area of nerol to the peak area of the known amount of [(2)H₇]-nerol internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis wine_sample Wine Sample add_is Add this compound Internal Standard wine_sample->add_is extraction Solid-Phase Extraction add_is->extraction gcms GC-MS Analysis extraction->gcms Inject Extract quantification Quantification gcms->quantification

Figure 1. Experimental workflow for nerol quantification.

Logical Relationship of Internal Standard Correction

The fundamental principle of using an internal standard is to establish a relative response factor (RRF) between the analyte and the internal standard. This factor is then used to calculate the concentration of the analyte in unknown samples.

logical_relationship Analyte_Response Analyte Response RRF Relative Response Factor Analyte_Response->RRF Calculated_Conc Calculated Analyte Concentration Analyte_Response->Calculated_Conc IS_Response Internal Standard Response IS_Response->RRF IS_Response->Calculated_Conc Analyte_Conc Analyte Concentration Analyte_Conc->RRF IS_Conc Internal Standard Concentration IS_Conc->RRF RRF->Calculated_Conc

Figure 2. Logic of internal standard-based quantification.

Conclusion

The use of deuterated internal standards, such as this compound, provides a robust and reliable method for the accurate quantification of analytes in complex matrices. By closely mimicking the chemical and physical properties of the analyte, these standards effectively compensate for variations in sample preparation and analysis, leading to high-quality data essential for research, drug development, and quality control. The experimental evidence supports the superiority of deuterated standards over other alternatives, making them an indispensable tool for modern analytical science.

References

A Guide to Inter-Laboratory Comparison of Nerol-d2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of Nerol-d2. Given the absence of standardized proficiency tests for this specific deuterated compound, this document outlines a comprehensive protocol based on established analytical principles for similar molecules and general guidelines for inter-laboratory studies. The objective is to offer a robust methodology to assess and compare the analytical performance of different laboratories in quantifying this compound, ensuring reliability and reproducibility of results.

Deuterated standards, such as this compound, are crucial for achieving accuracy and consistency in quantitative analysis, particularly in techniques like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] An ILC is a valuable tool for laboratories to evaluate their measurement proficiency against their peers and a consensus value.

Design of the Inter-Laboratory Comparison

A successful ILC requires careful planning and execution, from sample preparation to statistical analysis. The proposed design for a this compound ILC would involve the distribution of blind samples to participating laboratories and the subsequent evaluation of their performance based on predetermined criteria.

Key Objectives:

  • Assess the proficiency of participating laboratories in quantifying this compound.

  • Evaluate the precision and accuracy of the analytical methods employed.

  • Identify potential systematic errors or biases in laboratory procedures.[5]

  • Establish a consensus on best practices for this compound analysis.

The overall workflow for the inter-laboratory comparison is depicted below.

Inter-Laboratory_Comparison_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation & Reporting P1 Preparation of Test Material (this compound in a defined matrix) P2 Homogeneity and Stability Testing P1->P2 P3 Distribution of Blind Samples to Participating Laboratories P2->P3 L1 Sample Receipt and Storage P3->L1 L2 Sample Preparation and Analysis (as per specified protocol) L1->L2 L3 Data Reporting to Coordinator L2->L3 D1 Collection and Collation of Results L3->D1 D2 Statistical Analysis (Calculation of Z-Scores) D1->D2 D3 Issuance of Final Report (including performance evaluation) D2->D3

Caption: Workflow for this compound Inter-Laboratory Comparison.

Experimental Protocols

To ensure comparability of results, a detailed and harmonized experimental protocol should be followed by all participating laboratories. This section outlines a recommended methodology for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC/MS), a technique well-suited for the analysis of volatile terpenes.[3][4][6]

Sample Preparation
  • Matrix: The test samples will consist of this compound spiked into a relevant matrix, such as a placebo formulation or a well-characterized biological fluid, at varying concentrations.

  • Extraction:

    • To 1 mL of the provided sample, add 10 µL of an internal standard (IS) solution (e.g., 2-fluorobiphenyl in ethyl acetate).[7]

    • Add 2 mL of n-hexane to the sample.

    • Vortex vigorously for 3 minutes to ensure thorough mixing and extraction.

    • Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (n-hexane) to a clean vial for GC/MS analysis.

GC/MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • This compound Ions: (Suggest hypothetical m/z values based on nerol fragmentation, e.g., m/z 71, 94, 128)

    • Internal Standard Ions: (m/z values specific to the chosen IS)

The analytical workflow from sample preparation to data analysis is illustrated in the diagram below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Test Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Add_Hexane Add n-Hexane (2 mL) Add_IS->Add_Hexane Vortex Vortex (3 min) Add_Hexane->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Extract Collect Organic Layer Centrifuge->Extract GC_Inject Inject 1 µL into GC/MS Extract->GC_Inject Chromatography Chromatographic Separation GC_Inject->Chromatography Mass_Spec Mass Spectrometric Detection (SIM) Chromatography->Mass_Spec Integration Peak Area Integration Mass_Spec->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Calculate this compound Concentration Calibration->Quantification

Caption: Analytical Workflow for this compound Quantification by GC/MS.

Data Presentation and Performance Evaluation

Participating laboratories will be required to report their quantitative results for each blind sample. The data will be compiled and analyzed by the coordinating body to assess performance.

Quantitative Data Summary

The following table outlines the key parameters that would be measured and reported in the ILC.

ParameterDescriptionTarget Concentration RangeUnits
This compound Concentration Quantified amount of this compound in the provided matrix.Low, Medium, Highµg/mL
Repeatability (RSDr) Precision under the same operating conditions over a short interval.To be calculated from replicates%
Accuracy (Bias) Closeness of the mean test result to the assigned value.To be calculated%
Statistical Evaluation

Laboratory performance will be evaluated using Z-scores, a widely accepted statistical tool in proficiency testing.[5][8] The Z-score is calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result from the participating laboratory.

  • X is the assigned value (consensus mean of all participant results after outlier removal).

  • σ is the standard deviation for proficiency assessment (often the standard deviation of the participant results).[8]

The interpretation of Z-scores is summarized in the table below, in accordance with ISO 13528.[8]

Z-Score ValuePerformance InterpretationAction Required
|Z| ≤ 2.0Satisfactory No action required.
2.0 < |Z| < 3.0Questionable Result is a warning signal. Review of the analytical procedure is recommended.[8]
|Z| ≥ 3.0Unsatisfactory Result is an action signal. A thorough root cause analysis and implementation of corrective actions are necessary.[8]

By adhering to the protocols and evaluation criteria outlined in this guide, researchers, scientists, and drug development professionals can establish a reliable framework for an inter-laboratory comparison of this compound analysis, ultimately enhancing the quality and consistency of analytical data across different facilities.

References

A Comparative Guide to the Validation of Analytical Methods Using Nerol-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy and reliability. The use of a stable isotope-labeled internal standard, such as Nerol-d2, is a widely accepted practice to correct for variability during sample preparation and analysis, particularly in chromatography-mass spectrometry techniques. This guide provides an objective comparison of the performance of this compound as an internal standard with a potential alternative, deuterated linalool, supported by experimental data from published studies.

Performance Comparison of Deuterated Internal Standards

The choice of an internal standard can significantly impact the performance of an analytical method. Ideally, an internal standard should be chemically similar to the analyte, have a similar retention time, and not be naturally present in the sample. Deuterated analogs of the analyte of interest are often considered the gold standard.

Table 1: Comparison of Analytical Method Validation Parameters

Validation ParameterMethod using [(2)H7]-Nerol[1][2]Method using Deuterated Linalool[1]
Analyte(s) Geraniol, Nerol, Linalool, α-terpineolLinalool
Matrix WineGrape Homogenate
Analytical Technique GC-MSGC-MS
Linearity (r²) > 0.99Not explicitly stated, but linearity was established
Precision (RSD) 2.74% for NerolNot explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Recovery Not explicitly statedNot explicitly stated

Note: The data presented is extracted from different studies and may not be directly comparable due to variations in experimental conditions, matrices, and analyte concentrations. However, it provides valuable insights into the performance of these internal standards in their respective applications.

Experimental Protocols

Detailed methodologies are crucial for replicating and evaluating analytical methods. The following sections outline the experimental protocols for the key experiments cited in this guide.

Methodology for the Analysis of Terpenes in Wine using [(2)H7]-Nerol as an Internal Standard[1][2]
  • Sample Preparation: A mixture of deuterated internal standards, including [(2)H7]-geraniol, [(2)H7]-nerol, [(2)H7]-linalool, and [(2)H7]-alpha-terpineol, was prepared for use as internal standards.

  • Instrumentation: Gas chromatography coupled with a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • The GC was operated in purge splitless mode.

    • The temperature program started at an initial temperature and was then increased to a final temperature at a specific rate.

  • Mass Spectrometry Conditions:

    • The mass spectrometer was operated in Selective Ion Monitoring (SIM) mode.

    • Specific ions (m/z) were monitored for each analyte and internal standard. For nerol, the monitored ions were m/z 69, 127, and 142.

Methodology for the Analysis of Volatile Compounds in Grapes using Deuterated Linalool as an Internal Standard[1]
  • Sample Preparation: 5 grams of grape homogenate were placed in a SPME vial, diluted with a phosphate buffer, and 3 grams of NaCl were added. 50 µL of an internal standard solution containing d3-linalool was added.

  • Instrumentation: Gas chromatography-mass spectrometry (GC-MS).

  • Chromatographic Conditions:

    • The temperature program started at 40°C (held for 5 minutes), ramped to 195°C at 5°C/min, and then ramped to 240°C at 20°C/min (held for 5 minutes).

  • Mass Spectrometry Conditions:

    • Electron ionization at 70 eV.

    • Mass to charge ratios between 25 and 250 were monitored.

    • For linalool, the quantifier ion was m/z 71 and the qualifier ion was m/z 121. For d3-linalool, the quantifier ion was m/z 124 and the qualifier ion was m/z 74.

Visualizing the Analytical Workflow

Diagrams can effectively illustrate complex processes. The following Graphviz diagrams depict a typical analytical method validation workflow and the logical relationship in selecting an internal standard.

analytical_method_validation cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation protocol Define Validation Protocol parameters Select Validation Parameters (Linearity, Accuracy, Precision, etc.) protocol->parameters experiments Perform Experiments parameters->experiments data_collection Collect Data experiments->data_collection data_analysis Analyze Data data_collection->data_analysis acceptance Compare with Acceptance Criteria data_analysis->acceptance report Generate Validation Report acceptance->report

Caption: A typical workflow for analytical method validation.

internal_standard_selection cluster_alternatives Potential Internal Standards analyte Analyte of Interest (e.g., Nerol) is_choice Internal Standard Selection analyte->is_choice nerol_d2 This compound is_choice->nerol_d2 Ideal Choice (Isotopologue) geraniol_d7 Geraniol-d7 is_choice->geraniol_d7 Good Alternative (Isomer) linalool_d3 Linalool-d3 is_choice->linalool_d3 Structurally Similar other Other Deuterated Terpenes is_choice->other

Caption: Decision logic for selecting an internal standard.

References

A Head-to-Head Battle: GC-MS vs. LC-MS for the Analysis of Nerol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of deuterated compounds like Nerol-d2 is critical for a wide range of studies, including metabolic profiling and pharmacokinetic assessments. The two leading analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each offer a distinct set of advantages and disadvantages. This guide provides an objective comparison of their analytical performance for this compound, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for your research needs.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been the method of choice for the analysis of volatile and thermally stable compounds like terpenes, including nerol and its deuterated analogs. The technique generally offers high chromatographic resolution and sensitivity. In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Atmospheric Pressure Chemical Ionization (APCI), has emerged as a powerful alternative, especially for broader applications that may include less volatile or thermally labile analytes in the same analytical run.

This guide presents a comparative analysis based on established methodologies for structurally similar compounds, providing a framework for the analysis of this compound. While specific performance metrics for this compound are not widely published, the data herein is derived from the analysis of nerol and nerolidol, a closely related isomer, offering a strong predictive comparison.

Quantitative Performance Comparison

The following table summarizes the key analytical performance parameters for GC-MS and LC-MS in the analysis of nerol-like compounds. It is important to note that these values are representative and can vary based on the specific instrumentation, sample matrix, and method optimization.

ParameterGC-MS (for Nerolidol)LC-MS/MS (for Terpenes)
Limit of Detection (LOD) 0.0017 µg/mL[1]2 - 25 ng/mL (ppb)
Limit of Quantitation (LOQ) 0.0035 µg/mL[1]10 ng/mL (for Nerolidol)
Linearity (Range) 0.010–5 µg/mL[1]Typically 1 - 1000 ng/mL
Precision (%RSD) < 15%< 8%
Sample Volume ~100 µL~100 µL
Run Time ~7 minutes[1]~15 - 25 minutes

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for the analysis of nerol-like compounds using GC-MS and LC-MS. These can be adapted for the specific analysis of this compound.

GC-MS Experimental Protocol (Adapted from Nerolidol Analysis in Plasma)[1]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma, add an appropriate internal standard (e.g., a different deuterated terpene or a structural analog). b. Add 200 µL of acetonitrile to precipitate proteins. c. Vortex for 3 minutes and centrifuge at 1000 x g for 10 minutes. d. Transfer the supernatant to a new tube and add 100 µL of n-hexane. e. Vortex for 5 minutes and centrifuge at 1000 x g for 10 minutes. f. Transfer the n-hexane layer to an autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 60 °C (hold for 1 min), ramp to 220 °C at 40 °C/min, hold for 2 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Analyzer Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for this compound.

LC-MS/MS Experimental Protocol (Representative Method for Terpene Analysis)

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma or serum, add an appropriate internal standard. b. Add 300 µL of cold acetonitrile. c. Vortex for 5 minutes to precipitate proteins. d. Centrifuge at 12,000 x g for 10 minutes. e. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • MS Analyzer Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-product ion transitions for this compound and the internal standard.

Workflow Diagrams

To visualize the analytical processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS analysis of this compound from a biological matrix.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_add Add Internal Standard Sample->IS_add Precip Protein Precipitation (Acetonitrile) IS_add->Precip Extract Liquid-Liquid Extraction (n-hexane) Precip->Extract Evap Evaporation & Reconstitution (optional) Extract->Evap Vial Transfer to GC Vial Evap->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_add Add Internal Standard Sample->IS_add Precip Protein Precipitation (Acetonitrile) IS_add->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Vial Transfer to LC Vial Supernatant->Vial Injection LC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization APCI Ionization Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

Linearity of Nerol-d2 Calibration Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the fields of pharmacokinetics, metabolomics, and natural product characterization, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Nerol-d2 as a calibration standard, focusing on the critical performance characteristic of linearity. While specific experimental data for this compound is not extensively published, this guide draws upon data from closely related deuterated analogs and common alternative internal standards used in the analysis of terpenes and other volatile organic compounds.

Linearity Performance of Internal Standards

The linearity of a calibration curve is a critical indicator of an analytical method's performance, demonstrating that the response of the instrument is directly proportional to the concentration of the analyte over a given range. A high coefficient of determination (R²) is indicative of a good fit of the calibration model to the experimental data. In the context of terpene and essential oil analysis, a linearity of R² > 0.99 is generally considered acceptable.[1][2]

While direct linearity data for this compound is scarce in publicly available literature, a study on the quantification of nerol in wine utilized [²H₇]-nerol as an internal standard, a close structural analog of this compound, indicating the suitability of deuterated nerol for such applications.[3][4][5][6] The principles of isotope dilution mass spectrometry (IDMS) suggest that a deuterated standard like this compound will exhibit a linear response comparable to its non-deuterated counterpart.[7]

The following table summarizes the typical linearity performance of common internal standards used for the analysis of terpenes and related compounds, providing a benchmark for what can be expected from a well-validated method using this compound.

Internal StandardAnalyte(s)Typical Linearity (R²)Concentration RangeMatrixAnalytical Technique
This compound (expected) Nerol, Geraniol, other terpenes> 0.99Analyte-dependentBiological fluids, plant extractsGC-MS, LC-MS/MS
Tridecane Terpenes in Cannabis> 0.99Not specifiedCannabis flowerGC-MS
Naphthalene-d8 Terpenes in Cannabis0.988 - 0.9960.04–5.12 µg/mLHopsLI-syringe-GC-MS
Farnesol Nerolidol> 0.990.010–5 µg/mLMouse plasmaGC-MS
2-Octanol Volatile compoundsNot specifiedNot specifiedGrape/wine extractsGC-MS

Experimental Protocols

Establishing a linear calibration curve for this compound involves the preparation of a series of calibration standards containing a constant concentration of the internal standard and varying concentrations of the analyte(s) of interest.

Preparation of Calibration Standards:
  • Stock Solutions: Prepare a primary stock solution of the analyte (e.g., Nerol) and a separate primary stock solution of the internal standard (this compound) in a suitable organic solvent (e.g., methanol, hexane).

  • Working Standard Solutions: From the primary stock solutions, prepare a series of working standard solutions of the analyte at different concentration levels. Also, prepare a working solution of the internal standard at a single, constant concentration.

  • Calibration Standards: To a set of clean vials, add a fixed volume of the internal standard working solution. Then, add varying volumes of the analyte working standard solutions to create a series of calibration standards with a constant internal standard concentration and a range of analyte concentrations.

  • Matrix Matching: If analyzing samples in a complex matrix (e.g., plasma, plant extract), it is recommended to prepare the calibration standards in a blank matrix to account for matrix effects.

Sample Preparation and Analysis:
  • Sample Spiking: Add the same fixed volume of the internal standard working solution to each unknown sample.

  • Extraction: Perform the necessary sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analytes and the internal standard.

  • Analysis: Analyze the prepared calibration standards and samples using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Analysis:
  • Peak Area Ratios: For each calibration standard and sample, determine the peak area of the analyte and the internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Calibration Curve: Plot the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis) for the calibration standards.

  • Linear Regression: Perform a linear regression analysis on the calibration curve data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantification: Use the equation of the line to calculate the concentration of the analyte in the unknown samples based on their measured peak area ratios.

Mandatory Visualizations

To illustrate the experimental workflow and the logical relationship in establishing a calibration curve, the following diagrams are provided.

G cluster_prep Standard & Sample Preparation cluster_analysis Analysis & Quantification AnalyteStock Analyte Stock Solution WorkingStandards Analyte Working Standards AnalyteStock->WorkingStandards ISStock This compound Stock Solution ISWorking This compound Working Solution ISStock->ISWorking CalibrationStandards Calibration Standards WorkingStandards->CalibrationStandards ISWorking->CalibrationStandards SpikedSample Spiked Sample ISWorking->SpikedSample Analysis GC-MS or LC-MS/MS Analysis CalibrationStandards->Analysis UnknownSample Unknown Sample UnknownSample->SpikedSample Extraction Sample Extraction SpikedSample->Extraction Extraction->Analysis DataProcessing Data Processing Analysis->DataProcessing Quantification Quantification DataProcessing->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

G cluster_data Data Acquisition cluster_analysis Data Analysis C1 Conc. 1 R1 Response 1 Plot Plot Response vs. Concentration C1->Plot C2 Conc. 2 R2 Response 2 C2->Plot C3 Conc. 3 R3 Response 3 C3->Plot C4 Conc. 4 R4 Response 4 C4->Plot C5 Conc. 5 R5 Response 5 C5->Plot R1->Plot R2->Plot R3->Plot R4->Plot R5->Plot Regression Linear Regression Plot->Regression Equation y = mx + c R² value Regression->Equation

Caption: Logical relationship for establishing a calibration curve.

References

Safety Operating Guide

Proper Disposal of Nerol-d2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Nerol-d2, a deuterated form of the monoterpenoid alcohol Nerol, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with Nerol, the parent compound of this compound. Nerol is classified as a skin and eye irritant and may cause an allergic skin reaction.[1][2][3][4] It is also considered toxic to aquatic life.[1][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required PPE:

  • Wear protective gloves (chemical-resistant, tested according to EN 374).[5]

  • Use safety goggles with side protection or a face shield.[1][4][5]

  • A lab coat is mandatory to prevent skin contact.[1]

Work should be conducted in a well-ventilated area to avoid inhalation of any mists or vapors.[1][3]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is that it must be treated as hazardous waste. Do not dispose of this compound down the drain. [3][5]

  • Containment of Waste:

    • Collect all waste this compound, including any unused product and contaminated disposable materials (e.g., pipette tips, paper towels), in a designated, properly labeled, and sealed hazardous waste container.

    • Ensure the container is suitable for chemical waste and is kept closed when not in use.[3]

  • Handling Spills:

    • In the event of a small spill, contain the liquid with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[1][5]

    • Scoop the absorbed material into the designated hazardous waste container.

    • For larger spills, dike the area to prevent spreading.[1]

    • Ventilate the affected area.[5]

  • Decontamination:

    • Thoroughly wash any contaminated surfaces with soap and water.[1]

    • Contaminated clothing should be removed and washed before reuse.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal service, following your institution's specific protocols.

    • The disposal of the container and its contents must be in accordance with local, regional, and national regulations.[5]

Quantitative Data for Nerol

The following table summarizes key quantitative data for Nerol, which is chemically similar to this compound.

PropertyValue
Molecular FormulaC10H18O
Molar Mass154.25 g/mol [6]
Boiling Point224 to 225 °C (at 745 mmHg)[6]
Density0.878 g/cm³
Flash Point107.78 °C (closed cup)
n-octanol/water partition coefficient (log KOW)2.76 (at 30 °C, pH ~6.5)

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

NerolD2_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check spill_procedure Follow Spill Cleanup Procedure: 1. Contain with inert absorbent 2. Collect in waste container spill_check->spill_procedure Yes waste_collection Collect Waste in a Labeled, Sealed Hazardous Waste Container spill_check->waste_collection No spill_procedure->waste_collection drain_check Dispose down the drain? waste_collection->drain_check no_drain NO! Do not empty into drains. Toxic to aquatic life. drain_check->no_drain No storage Store Waste Container Securely for Pickup no_drain->storage disposal_service Arrange for Pickup by Licensed Chemical Waste Disposal Service storage->disposal_service end End: Proper Disposal Complete disposal_service->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.